JNJ-26146900
Description
Properties
CAS No. |
868691-50-3 |
|---|---|
Molecular Formula |
C15H15F3N2O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(2R)-1-ethylsulfonyl-2-hydroxypropan-2-yl]-6-(trifluoromethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C15H15F3N2O3S/c1-3-24(22,23)8-14(2,21)13-5-9-4-10(7-19)11(15(16,17)18)6-12(9)20-13/h4-6,20-21H,3,8H2,1-2H3/t14-/m0/s1 |
InChI Key |
UJGGNFGSHPHGNE-AWEZNQCLSA-N |
Isomeric SMILES |
CCS(=O)(=O)C[C@@](C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O |
Canonical SMILES |
CCS(=O)(=O)CC(C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-26146900; JNJ 26146900; JNJ26146900. |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-26146900: A Technical Guide to its Mechanism of Action as a Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-26146900 is a non-steroidal, orally bioactive compound identified as a potent and tissue-selective androgen receptor (AR) modulator (SARM). It functions primarily as an androgen receptor antagonist, exhibiting a distinct pharmacological profile with anti-androgenic effects in the prostate and anabolic effects in musculoskeletal tissues. This dual activity has positioned this compound as a compound of interest in the investigation of prostate cancer and conditions associated with muscle and bone wastage. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: Androgen Receptor Antagonism
This compound exerts its effects by directly interacting with the androgen receptor, a member of the nuclear receptor superfamily that plays a critical role in male physiology and the pathology of prostate cancer.[1] The primary mechanism of action of this compound is competitive antagonism of the androgen receptor.[2]
In the canonical androgen signaling pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR-ligand complex into the nucleus.[3] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes responsible for cell growth, proliferation, and survival.[4][5]
This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.[1][6] This blockade inhibits the necessary conformational changes in the AR that are required for its activation.[4][6] Consequently, the downstream signaling cascade is disrupted; the AR fails to translocate to the nucleus, bind to AREs, and recruit co-activators, thereby inhibiting the transcription of androgen-dependent genes.[1][4] This antagonistic action in androgen-sensitive tissues like the prostate leads to a reduction in cell proliferation and tumor growth.[2]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Ki) | 400 nM | Rat Androgen Receptor | Concentration required to inhibit 50% of radiolabeled androgen binding to the rat AR.[2] |
| Functional Activity | Pure Antagonist | Cell-based assay | This compound demonstrated no agonist activity in an in vitro functional assay.[2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Group | Dosage (mg/kg, p.o.) | Duration | Key Findings |
| Intact Male Rats | This compound | 20-30 | Not Specified | ED₅₀ for reduction of ventral prostate weight.[2] |
| Dunning Rat Prostate Cancer Model | This compound | 10 | Not Specified | Maximal inhibition of prostate tumor growth.[2] |
| CWR22-LD1 Human Prostate Cancer Xenograft (Mouse) | This compound | Not Specified | Not Specified | Significantly slowed tumor growth.[2] |
| Orchidectomized Aged Male Rats | Vehicle Control | - | 6 weeks | 33% decrease in bone volume compared to intact rats (p < 0.05).[2] |
| Orchidectomized Aged Male Rats | This compound | 30 | 6 weeks | Significantly reduced castration-induced tibial bone loss.[2] |
| Orchidectomized Aged Male Rats | Vehicle Control | - | 6 weeks | Bone mineral density decreased from 229±34 to 166±26 mg/cm³.[2] |
| Orchidectomized Aged Male Rats | This compound | 30 | 6 weeks | Maintained bone mineral density at 194±20 mg/cm³ (p < 0.05 vs. orchidectomy alone).[2] |
| Orchidectomized Aged Male Rats | This compound | Not Specified | Not Specified | Partially prevented the loss of lean body mass.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.
Methodology:
-
Receptor Preparation: Prepare cytosol from the ventral prostate of rats, which serves as the source of the androgen receptor.[7]
-
Reagents:
-
Radiolabeled androgen (e.g., [³H]R1881)
-
Test compound (this compound) in serial dilutions
-
Wash buffers and scintillation fluid
-
-
Incubation: In assay tubes, combine the rat prostate cytosol, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound or vehicle control.[7] Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxyapatite (HAP) slurry precipitation followed by centrifugation.[7]
-
Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (binding affinity constant) using the Cheng-Prusoff equation.
In Vivo Prostate Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a human prostate cancer xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Cell Line: Utilize a human prostate cancer cell line such as CWR22-LD1.[8][9]
-
Tumor Implantation: Subcutaneously inject a suspension of CWR22-LD1 cells into the flanks of the mice.[9]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
Treatment: Administer this compound orally (p.o.) at specified doses (e.g., 10-100 mg/kg) daily.[2] The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor the body weight and overall health of the animals.
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
Bone Mineral Density Measurement in Rats
This protocol describes a general method for assessing changes in bone mineral density in a rat model of osteoporosis.
Methodology:
-
Animal Model: Use aged male rats (e.g., Sprague-Dawley).
-
Surgical Procedure: Perform orchidectomy (castration) to induce androgen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment: Begin oral administration of this compound (e.g., 30 mg/kg) or vehicle to the orchidectomized rats.[2]
-
Bone Density Measurement: After a specified treatment period (e.g., 6 weeks), measure the bone mineral density (BMD) of specific bones (e.g., tibia).[2] This is typically done using micro-computed tomography (µCT) or dual-energy X-ray absorptiometry (DEXA).[2][10]
-
µCT Analysis:
-
Excise the bones of interest and fix them.
-
Scan the bones using a high-resolution µCT scanner.
-
Analyze the reconstructed 3D images to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[2]
-
-
Statistical Analysis: Compare the bone parameters between the intact, orchidectomized vehicle-treated, and orchidectomized this compound-treated groups to evaluate the effect of the compound on preventing bone loss.
Conclusion
This compound is a selective androgen receptor modulator that functions as a competitive antagonist of the androgen receptor. Its mechanism of action involves blocking the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-regulated genes. This antagonistic activity in the prostate results in the inhibition of tumor growth. Notably, this compound exhibits tissue selectivity, demonstrating anabolic effects on bone and muscle, which highlights its potential as a therapeutic agent for prostate cancer while mitigating the side effects of androgen deprivation, such as osteoporosis and muscle wasting. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.
References
- 1. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 2. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Studies with CWR22 xenografts in nude mice suggest that ZD1839 may have a role in the treatment of both androgen-dependent and androgen-independent human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-26146900: A Technical Whitepaper on a Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-26146900 is a novel, nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson for the potential treatment of prostate cancer.[1] Characterized by its unique tissue-selective activity, this compound exhibits antagonistic properties in the prostate while demonstrating anabolic effects in muscle and bone.[1] This dual activity profile positions it as a compound of significant interest in the study of androgen receptor (AR) signaling and the development of next-generation hormonal therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction
The androgen receptor (AR), a member of the nuclear hormone receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[2] Androgen deprivation therapy (ADT) remains a cornerstone of treatment for advanced prostate cancer; however, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[2] Selective androgen receptor modulators (SARMs) represent a promising therapeutic strategy, offering the potential to selectively target the AR in different tissues, thereby maximizing therapeutic benefit while minimizing side effects.
This compound is an indole-derived SARM that has demonstrated a desirable preclinical profile.[1] It acts as an antagonist in prostate tissue, leading to a reduction in prostate weight and inhibition of tumor growth.[1] Concurrently, it shows agonist activity in other tissues, such as bone and muscle, where it can mitigate the detrimental effects of androgen deprivation, including bone loss and muscle wasting.[1] Although this compound did not advance to human clinical trials, its preclinical evaluation provides valuable insights into the therapeutic potential of SARMs.[1]
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its effects by modulating the androgen receptor signaling pathway. In its canonical pathway, the AR resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription. This process drives the growth and survival of prostate cancer cells.
This compound, as a SARM, competes with endogenous androgens for binding to the ligand-binding domain (LBD) of the AR. In prostate cells, the binding of this compound induces a conformational change in the AR that prevents its proper activation and subsequent transcription of target genes, thus acting as an antagonist. In bone and muscle cells, the this compound-AR complex is thought to adopt a different conformation that allows for the recruitment of tissue-specific co-activators, leading to the transcription of genes responsible for anabolic effects.
References
JNJ-26146900: A Preclinical Selective Androgen Receptor Modulator for Prostate Cancer
An In-depth Technical Guide on the Discovery and Preclinical Development of JNJ-26146900
Executive Summary
This compound is a nonsteroidal, orally bioactive selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1][2] It was investigated for its potential therapeutic application in prostate cancer.[2] Characterized by its tissue-selective androgenic and antiandrogenic activities, this compound demonstrated promising preclinical efficacy in reducing prostate tumor growth while simultaneously exhibiting anabolic effects on bone and muscle tissue in animal models.[2][3] Despite these encouraging preclinical findings, the development of this compound did not progress to clinical trials in humans.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development history of this compound, based on the available scientific literature.
Discovery and Development History
This compound was first described in the scientific literature in 2007 as a novel indole (B1671886) derivative SARM.[1][2] Developed by Johnson & Johnson, its discovery was part of a broader research program focused on identifying nonsteroidal tissue-selective androgen receptor modulators.[4] The primary therapeutic rationale for the development of this compound was to offer a novel treatment for prostate cancer that could not only inhibit tumor growth but also mitigate the detrimental side effects of androgen deprivation therapy, such as bone loss and muscle wasting.[3]
The development of this compound remained in the preclinical phase and it was never advanced into human trials.[2]
Mechanism of Action
This compound functions as a selective androgen receptor modulator, exhibiting mixed agonistic and antagonistic effects in a tissue-dependent manner.[2] In the prostate, it acts as a pure androgen antagonist, competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the androgen receptor (AR).[3][5] This blockade of AR signaling in prostate cells leads to the inhibition of androgen-dependent gene expression, resulting in reduced tumor growth.[6]
Conversely, in other tissues such as bone and muscle, this compound displays androgenic (agonistic) activity.[2] This tissue-selective agonism is believed to be responsible for its observed anabolic effects, including the prevention of castration-induced bone loss and the partial preservation of lean body mass.[2][3]
Preclinical Pharmacology
The preclinical activity of this compound was evaluated in a series of in vitro and in vivo studies.
In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 400 nM | Rat Androgen Receptor | [3][5][6][7] |
| Functional Activity | Pure androgen antagonist | Cos-7 cells transfected with rat AR | [3][5] |
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in various rat and mouse models.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Intact Male Sprague-Dawley Rats | 10-100 mg/kg, p.o. | Reduced ventral prostate weight (ED50 of 20-30 mg/kg). Reduced levator ani muscle weight. | [3][6][7] |
| Dunning Rat Prostate Cancer Model | 30-100 mg/kg, p.o. | Prevented prostate tumor growth (maximal inhibition at 10 mg/kg). | [3][6][7] |
| CWR22-LD1 Human Prostate Cancer Xenograft Mouse Model | 30-100 mg/kg, p.o. (twice daily for 3 weeks) | Significantly inhibited tumor growth. At 100 mg/kg, average tumor weight was reduced to ~30% of control. | [1][6][7] |
| Orchidectomized (Castrated) Aged Male Rats | 30 mg/kg, p.o. (daily for 6 weeks) | Significantly reduced castration-induced tibial bone loss. Partially prevented loss of lean body mass. | [1][3][6] |
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on the available literature.
In Vitro Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the androgen receptor.
-
Methodology:
-
Rat androgen receptors were used for the binding assay.
-
A competitive binding assay was performed using a radiolabeled androgen.
-
Increasing concentrations of this compound were incubated with the receptor and radioligand.
-
The concentration of this compound that displaced 50% of the radioligand was used to calculate the inhibitory constant (Ki).
-
In Vitro Androgen Receptor Functional Assay
-
Objective: To characterize the functional activity of this compound as an agonist or antagonist.
-
Methodology:
-
Cos-7 cells were transiently transfected with an expression vector for the rat androgen receptor and a reporter gene construct containing an androgen-responsive element.
-
Transfected cells were treated with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of this compound.
-
The activity of the reporter gene was measured to determine the effect of this compound on androgen receptor-mediated gene transcription.
-
In Vivo Prostate Cancer Models
-
Objective: To evaluate the anti-tumor efficacy of this compound.
-
Methodology:
-
Dunning Rat Model: Male rats bearing Dunning R3327-H prostate adenocarcinoma were treated orally with this compound or vehicle. Tumor growth was monitored over time.
-
CWR22-LD1 Xenograft Model: Immunocompromised mice were implanted with CWR22-LD1 human prostate cancer cells. Once tumors were established, mice were treated orally with this compound or vehicle. Tumor volume was measured regularly.[1]
-
In Vivo Bone and Muscle Effects Model
-
Objective: To assess the effects of this compound on bone and muscle in a state of androgen deficiency.
-
Methodology:
-
Aged male rats underwent orchidectomy (castration) to induce androgen deficiency.
-
Rats were treated orally with this compound or vehicle for a period of 6 weeks.[1]
-
Bone parameters (e.g., bone mineral density, trabecular bone volume) were analyzed using techniques such as micro-computerized tomography (µCT).[3]
-
Lean body mass was assessed using methods like magnetic resonance imaging (MRI).[3]
-
Conclusion
This compound is a selective androgen receptor modulator that demonstrated a promising preclinical profile for the treatment of prostate cancer. Its ability to act as an androgen receptor antagonist in the prostate while exhibiting anabolic effects in bone and muscle highlighted its potential to not only combat the malignancy but also to alleviate common side effects of androgen deprivation therapy. Despite these encouraging findings in animal models, the development of this compound was discontinued (B1498344) before reaching clinical evaluation in humans. The reasons for this decision have not been publicly disclosed. The preclinical data on this compound, however, contribute to the broader understanding of SARM pharmacology and the potential of this class of compounds in oncology and other therapeutic areas.
References
- 1. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
Preclinical Profile of JNJ-26146900: A Selective Androgen Receptor Modulator for Prostate Cancer
Raritan, NJ - JNJ-26146900, a novel nonsteroidal selective androgen receptor modulator (SARM), demonstrated promising preclinical efficacy in prostate cancer models, showcasing its potential as a therapeutic agent. Developed by Johnson & Johnson, this indole (B1671886) derivative exhibits a unique tissue-selective profile, with antiandrogenic effects in the prostate and anabolic effects in bone and muscle.[1] Although its development did not proceed to clinical trials, the preclinical data provide valuable insights for researchers in oncology and drug development.
This compound acts as a potent and orally bioavailable ligand for the androgen receptor (AR), with a binding affinity (Ki) of 400 nM for the rat AR.[2][3][4] In vitro cell-based assays characterized it as a pure androgen antagonist.[5] This technical guide provides an in-depth overview of the key preclinical findings, including its in vivo efficacy, and the experimental protocols utilized in its evaluation.
In Vivo Efficacy
Prostate Tumor Growth Inhibition
This compound demonstrated significant anti-tumor activity in multiple preclinical models of prostate cancer.
-
Dunning Rat Model: In the Dunning rat model of prostate cancer, oral administration of this compound effectively prevented prostate tumor growth.[3][4] A maximal inhibitory effect on tumor growth was observed at a dose of 10 mg/kg.[3][4]
-
CWR22-LD1 Mouse Xenograft Model: In a human prostate cancer xenograft model using CWR22-LD1 cells, this compound significantly slowed tumor growth.[5] At a dose of 100 mg/kg, the mean tumor weight at day 21 was reduced to approximately 30% of that in the vehicle-treated control group.[3][4]
Effects on Androgen-Responsive Tissues
The tissue-selective nature of this compound was evident in its differential effects on various androgen-responsive tissues in mature male Sprague-Dawley rats.
-
Ventral Prostate: Oral administration of this compound led to a reduction in the wet weight of the ventral prostate, with an ED50 of 20-30 mg/kg, comparable to the antiandrogen bicalutamide.[5] Doses ranging from 10-100 mg/kg were effective in reducing ventral prostate weight.[3][4]
-
Levator Ani Muscle: The compound also reduced the wet weight of the levator ani muscle, an indicator of anabolic activity, with a similar potency to its effect on the ventral prostate.[3][4]
| Parameter | Animal Model | Dose(s) | Key Findings | Reference(s) |
| Tumor Growth Inhibition | Dunning Rat | 10 mg/kg (maximal effect) | Prevention of prostate tumor growth. | [3][4][5] |
| CWR22-LD1 Mouse Xenograft | 100 mg/kg | Reduced mean tumor weight to ~30% of control at Day 21. | [3][4] | |
| Organ Weight Modulation | Mature Male Sprague-Dawley Rats | 20-30 mg/kg (ED50) | Reduction in ventral prostate weight. | [5] |
| Mature Male Sprague-Dawley Rats | 10-100 mg/kg | Reduction in ventral prostate and levator ani muscle wet weights. | [3][4] |
Bone Protective Effects
A key characteristic of this compound is its ability to prevent bone loss associated with androgen deprivation, a common side effect of prostate cancer therapies. In a study using aged, orchidectomized (castrated) male rats, a model for androgen-deficiency induced bone loss, this compound demonstrated significant bone-sparing effects.
Treatment with this compound at a dose of 30 mg/kg significantly mitigated the castration-induced tibial bone loss.[3][4] This was evidenced by the maintenance of bone mineral density and preservation of key bone microarchitectural parameters.
| Parameter | Animal Model | Dose | Key Findings | Reference(s) |
| Bone Loss Prevention | Aged Orchidectomized Male Rats | 30 mg/kg | Significantly reduced castration-induced tibial bone loss. | [3][4] |
Experimental Protocols
In Vivo Tumor Models
-
Dunning R3327-G Rat Prostate Carcinoma Model: This model utilizes a fast-growing, androgen-dependent subline of the Dunning R3327 adenocarcinoma.[6] Tumors are typically induced by subcutaneous transplantation of tumor fragments or cell suspensions into male rats.[6] The growth of these tumors is highly sensitive to androgen levels and is inhibited by castration or antiandrogen treatment.[6]
-
CWR22-LD1 Mouse Xenograft Model: This model involves the subcutaneous implantation of the androgen-dependent CWR22 human prostate carcinoma cell line into immunodeficient mice.[5] This xenograft model is noted for its high expression of prostate-specific antigen (PSA) and its responsiveness to androgen deprivation.[5]
Bone Loss Model
-
Orchidectomized Aged Male Rat Model: This model simulates androgen deprivation-induced bone loss. Aged male rats undergo orchidectomy (castration) to deplete endogenous androgens, leading to a subsequent decrease in bone mineral density and deterioration of bone microarchitecture. The efficacy of therapeutic agents in preventing this bone loss can then be evaluated.
Administration
In the preclinical studies, this compound was administered orally (p.o.) via gavage.[3][4]
Signaling Pathway of this compound
The tissue-selective activity of SARMs like this compound is believed to stem from their unique interaction with the androgen receptor. This interaction leads to conformational changes in the receptor that are distinct from those induced by natural androgens like testosterone (B1683101) or dihydrotestosterone. These distinct conformations are thought to recruit different sets of co-regulatory proteins (co-activators and co-repressors) in a tissue-specific manner, leading to differential gene expression.
Caption: Tissue-selective signaling of this compound.
Experimental Workflow
The preclinical evaluation of this compound typically followed a structured workflow to assess its efficacy and tissue selectivity.
Caption: In vivo experimental workflow for this compound.
Conclusion
The preclinical data for this compound highlight its potential as a tissue-selective androgen receptor modulator with a desirable profile for the treatment of prostate cancer. Its ability to inhibit tumor growth while simultaneously preventing androgen deprivation-induced bone loss addresses a significant unmet need in the management of this disease. Although this compound did not progress to clinical development, the findings from these foundational studies provide a valuable reference for the ongoing research and development of next-generation SARMs and other novel therapies for prostate cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of the Tissue-Specific Action of the Selective Androgen Receptor Modulator S-101479 [jstage.jst.go.jp]
- 3. Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-26146900: A Technical Overview of its Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JNJ-26146900, a nonsteroidal androgen receptor (AR) antagonist. The document focuses on its binding affinity to the androgen receptor, the experimental methodologies used for this determination, and the consequential impact on cellular signaling pathways.
Quantitative Binding Affinity Data
This compound has been characterized as a potent antagonist of the androgen receptor. The primary quantitative measure of its binding affinity is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.
| Compound | Receptor | Parameter | Value |
| This compound | Rat Androgen Receptor (AR) | Ki | 400 nM[1][2] |
This submicromolar binding affinity underscores the compound's potential for effective competition with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for the ligand-binding domain of the androgen receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the androgen receptor binding affinity of this compound is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.
Materials and Reagents:
-
Receptor Source: Rat androgen receptor, often expressed in a suitable cell line such as COS-7 cells.[1]
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone ([³H]-DHT).
-
Test Compound: this compound.
-
Assay Buffer: Appropriate buffer to maintain protein stability and binding, for example, TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, and 10 mM sodium molybdate, pH 7.2).
-
Wash Buffer: Assay buffer, typically ice-cold, for washing unbound radioligand.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Scintillation counter, filtration apparatus.
Methodology:
-
Receptor Preparation: A cell lysate or a purified receptor preparation containing the rat androgen receptor is prepared.
-
Competition Reaction: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). A control reaction with no test compound (total binding) and a reaction with a high concentration of an unlabeled androgen (non-specific binding) are also included.
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand pair.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Logical Relationships
The binding of this compound to the androgen receptor initiates a cascade of intracellular events that differ significantly from the agonistic effects of androgens. As an antagonist, this compound prevents the conformational changes in the AR that are necessary for its activation and subsequent downstream signaling.
Androgen Receptor Antagonist Signaling Pathway
Caption: Antagonistic action of this compound on the AR signaling pathway.
The diagram illustrates that this compound binds to the androgen receptor in the cytoplasm. This binding prevents the dissociation of heat shock proteins and inhibits the nuclear translocation of the receptor. Consequently, the AR cannot bind to androgen response elements (AREs) on the DNA, leading to the inhibition of androgen-dependent gene transcription and ultimately resulting in cellular responses such as cell cycle arrest and senescence.
Experimental Workflow for Determining Binding Affinity
References
JNJ-26146900: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimers: JNJ-26146900 is a preclinical compound that was under investigation by Johnson & Johnson. It did not advance to human clinical trials. The data presented herein is derived from publicly available preclinical studies and is intended for informational and research purposes only.
Introduction
This compound is a nonsteroidal, selective androgen receptor modulator (SARM) investigated for its potential therapeutic application in prostate cancer. As a SARM, this compound was designed to exhibit tissue-selective androgenic and anabolic effects, with the goal of providing the benefits of androgen receptor (AR) activation in tissues like muscle and bone while minimizing the androgenic effects on the prostate. This document provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized in vitro and in vivo, primarily in rat models. The compound demonstrates a desirable SARM profile, with antagonistic activity in the prostate and agonistic (anabolic) activity in other tissues such as bone and muscle.
In Vitro Activity
This compound has been shown to be a potent and selective ligand for the androgen receptor.
| Parameter | Value | Species | Assay |
| Binding Affinity (Ki) | 400 nM | Rat | Competitive Radioligand Binding Assay |
| In Vitro Activity | Pure Androgen Antagonist | - | Cell-Based Assay |
Table 1: In Vitro Pharmacodynamic Properties of this compound.
In Vivo Efficacy
In vivo studies in rats have demonstrated the tissue-selective effects of this compound.
This compound has shown efficacy in reducing prostate weight and inhibiting tumor growth in preclinical models of prostate cancer.
| Model | Parameter | Dose | Effect |
| Intact Rats | Ventral Prostate Weight | ED50: 20-30 mg/kg (oral) | Reduction in prostate weight, comparable to bicalutamide |
| Dunning Rat Prostate Cancer Model | Tumor Growth | 10 mg/kg | Maximal inhibition of tumor growth |
| CWR22-LD1 Mouse Xenograft Model | Tumor Growth | - | Significant slowing of tumor growth |
Table 2: In Vivo Effects of this compound on the Prostate.
This compound has demonstrated beneficial anabolic effects on bone and muscle in orchidectomized (castrated) rats, a model for androgen deficiency.
| Model | Parameter | Dose | Effect |
| Orchidectomized Rats | Bone Mineral Density (Tibial) | 30 mg/kg | Maintained at 194±20 mg/cm³ vs. 166±26 mg/cm³ in orchidectomized controls and 229±34 mg/cm³ in intact controls[1] |
| Orchidectomized Rats | Bone Volume (Tibial) | 30 mg/kg | Prevented the 33% decrease observed after orchidectomy[1] |
| Orchidectomized Rats | Lean Body Mass | - | Partially prevented orchidectomy-induced loss |
Table 3: Anabolic Effects of this compound in Orchidectomized Rats.[1]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, are not publicly available. The compound is described as being orally active.
| Parameter | Value | Species | Notes |
| Route of Administration | Oral | Rat | Demonstrated efficacy with oral dosing. |
| Bioavailability | Orally Bioactive | Rat | Specific percentage not reported. |
| Metabolism | Not Reported | - | - |
| Excretion | Not Reported | - | - |
Table 4: Summary of Available Pharmacokinetic Information for this compound.
Experimental Protocols
The following are detailed descriptions of the key experimental methodologies used to characterize this compound, based on available information.
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the rat androgen receptor.
Methodology: A competitive radioligand binding assay was likely performed using rat prostate cytosol as the source of the androgen receptor.
Protocol Steps:
-
Preparation of Rat Prostate Cytosol: Prostates from male rats were homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptor.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) was incubated with the prostate cytosol in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand was separated from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Prostate Efficacy Studies
Objective: To determine the in vivo antagonist activity of this compound on the prostate.
Methodology: Intact male rats were treated with this compound, and the effect on ventral prostate weight was measured.
Protocol Steps:
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Treatment: Animals were administered this compound orally (e.g., by gavage) at various doses daily for a specified period. A control group received the vehicle.
-
Endpoint: At the end of the treatment period, the animals were euthanized, and the ventral prostate was carefully dissected and weighed.
-
Data Analysis: The ED50 (the dose that produces 50% of the maximal reduction in prostate weight) was calculated.
Objective: To evaluate the anti-tumor efficacy of this compound in a rat model of prostate cancer.
Methodology: The Dunning R3327-H rat prostatic adenocarcinoma model was likely used.
Protocol Steps:
-
Tumor Implantation: Dunning prostate tumor fragments or cells were implanted subcutaneously in male Copenhagen rats.
-
Treatment: Once tumors reached a palpable size, animals were treated with this compound or vehicle.
-
Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves were plotted, and the inhibition of tumor growth in the treated group was compared to the control group.
Objective: To assess the efficacy of this compound on a human prostate cancer xenograft.
Methodology: The androgen-sensitive CWR22-LD1 human prostate cancer cells were implanted in immunodeficient mice.
Protocol Steps:
-
Cell Culture and Implantation: CWR22-LD1 cells were cultured and then implanted subcutaneously into male nude mice.
-
Treatment: Treatment with this compound or vehicle was initiated when tumors were established.
-
Tumor Measurement: Tumor volumes were monitored throughout the study.
-
Data Analysis: The effect of this compound on tumor growth was evaluated by comparing the tumor volumes of treated and control animals.
In Vivo Anabolic Efficacy Studies in Orchidectomized Rats
Objective: To evaluate the anabolic effects of this compound on bone and muscle in a model of androgen deficiency.
Methodology: Aged male rats were orchidectomized (castrated) to induce bone and muscle loss.
Protocol Steps:
-
Animal Model: Aged male rats were surgically orchidectomized. A sham-operated group served as a control.
-
Treatment: After a recovery period, the orchidectomized rats were treated with this compound (e.g., 30 mg/kg orally) or vehicle daily for 6 weeks.
-
Bone Analysis: At the end of the study, the tibias were collected and analyzed by micro-computed tomography (micro-CT) to determine bone mineral density, bone volume, and other trabecular bone parameters.
-
Body Composition Analysis: Lean body mass was assessed using magnetic resonance imaging (MRI).
-
Data Analysis: The bone and muscle parameters of the this compound-treated group were compared to those of the orchidectomized vehicle-treated group and the intact control group.
Signaling Pathway
As a selective androgen receptor modulator, this compound exerts its effects by binding to the androgen receptor. The tissue-selective effects of SARMs are thought to be due to conformational changes in the AR upon ligand binding, leading to differential recruitment of co-activator and co-repressor proteins in various tissues. This results in tissue-specific gene expression profiles.
Conclusion
This compound is a nonsteroidal SARM that has demonstrated a promising preclinical profile with potent anti-tumor effects in prostate cancer models and beneficial anabolic effects on bone and muscle. Its tissue-selective activity highlights the potential of SARMs to provide therapeutic benefits while minimizing the undesirable androgenic side effects of traditional androgens. The lack of publicly available detailed pharmacokinetic data and the fact that the compound did not progress to clinical trials are significant limitations in its further development. Nevertheless, the preclinical data on this compound contribute to the broader understanding of the pharmacology of selective androgen receptor modulators.
References
JNJ-26146900: A Technical Overview of its Agonistic and Antagonistic Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26146900 is a non-steroidal, orally active selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1] As a SARM, it exhibits tissue-selective pharmacological effects, acting as an antagonist in some tissues while demonstrating agonist activity in others. This dual activity profile has positioned this compound as a compound of interest for conditions where modulation of the androgen receptor (AR) is desired, such as prostate cancer and age-related muscle and bone loss. This technical guide provides a comprehensive overview of the agonistic and antagonistic activities of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used in its characterization.
Mechanism of Action: A Tale of Two Tissues
This compound's primary mechanism of action is through its binding to the androgen receptor, a member of the nuclear hormone receptor superfamily.[2] The tissue-specific effects of this compound are believed to be mediated by the differential recruitment of co-activator and co-repressor proteins to the AR in different cell types.
-
Antagonistic Activity (Prostate): In prostate tissue, this compound acts as an AR antagonist. Upon binding to the AR, it is thought to induce a conformational change that favors the recruitment of co-repressors, leading to the inhibition of AR-mediated gene transcription. This results in the suppression of prostate cell proliferation and tumor growth.
-
Agonistic Activity (Bone and Muscle): Conversely, in bone and muscle tissues, this compound demonstrates AR agonist activity. In these tissues, the this compound-AR complex is believed to preferentially recruit co-activators, promoting the transcription of genes involved in the maintenance of bone mineral density and muscle mass.
This selective modulation of AR activity underscores the therapeutic potential of SARMs like this compound, offering the possibility of targeted androgenic effects while minimizing the undesirable side effects associated with traditional androgen therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Species/Cell Line | Description |
| Ki | 400 nM | Rat | Inhibitory constant for the androgen receptor. |
Table 2: In Vivo Activity
| Animal Model | Dosing Regimen | Observed Effect | Activity Type |
| Dunning Rat (Prostate Cancer) | 30-100 mg/kg (p.o.) | Prevention of prostate tumor growth. | Antagonistic |
| CWR22-LD1 Mouse Xenograft (Human Prostate Cancer) | 100 mg/kg | Significant inhibition of tumor growth. | Antagonistic |
| Adult Male Sprague-Dawley Rats | 10-100 mg/kg (p.o.) | Decreased wet weight of ventral prostate and levator ani muscles. | Antagonistic (prostate), Agonistic (muscle) |
| Orchidectomized Adult Male Sprague-Dawley Rats | 30 mg/kg | Significant reduction of castration-induced tibial bone loss. | Agonistic |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the androgen receptor.
Methodology:
-
Receptor Source: Cytosol extract from rat ventral prostate or recombinant rat androgen receptor.
-
Radioligand: A radiolabeled androgen, such as [³H]-Mibolerone, is used as the tracer.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.
-
Procedure: a. A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound. b. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen. c. The reaction is incubated to equilibrium. d. Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Data Analysis: The radioactivity of the bound fraction is measured by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Prostate Cancer Models
Objective: To evaluate the anti-tumor efficacy of this compound.
1. Dunning R-3327 Rat Prostatic Adenocarcinoma Model:
-
Animal Strain: Male Copenhagen rats.
-
Tumor Implantation: Subcutaneous implantation of Dunning R-3327 tumor fragments.
-
Treatment: Once tumors are established, animals are treated orally (p.o.) with this compound or vehicle control daily.
-
Endpoint: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
2. CWR22-LD1 Human Prostate Cancer Xenograft Model:
-
Animal Strain: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of CWR22-LD1 human prostate cancer cells.
-
Treatment: Oral administration of this compound or vehicle control.
-
Endpoint: Tumor growth is monitored, and final tumor weights are recorded.
Assessment of Anabolic Activity in Orchidectomized Rats
Objective: To determine the agonistic effects of this compound on bone and muscle.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are surgically castrated (orchidectomized) to induce androgen deficiency.
-
Treatment: Animals are treated orally with this compound or vehicle control for a specified period.
-
Endpoints:
-
Bone Mineral Density: Tibial bone mineral density is measured using techniques such as micro-computed tomography (µCT).
-
Muscle Mass: The wet weight of specific muscles, such as the levator ani, is measured at the end of the study.
-
Body Composition: Changes in lean body mass can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of androgen receptor signaling and the proposed points of modulation by agonists and antagonists like this compound.
References
JNJ-26146900: A Technical Guide for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26146900 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical models of prostate cancer.[1] Developed by Johnson & Johnson, this compound exhibits a unique pharmacological profile, acting as an antagonist to the androgen receptor (AR) in prostate tissue while showing anabolic effects in other tissues like bone and muscle.[1] This dual activity makes it a compound of interest for the treatment of prostate cancer, where androgen receptor signaling is a key driver of disease progression.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Core Compound Information
| Property | Value | Source |
| Chemical Name | 2-[(2R)-1-ethylsulfonyl-2-hydroxypropan-2-yl]-6-(trifluoromethyl)-1H-indole-5-carbonitrile | [1] |
| Molecular Formula | C15H15F3N2O3S | [1] |
| Molar Mass | 360.35 g·mol−1 | [1] |
| Mechanism of Action | Selective Androgen Receptor Modulator (SARM); Androgen Receptor Antagonist | [1] |
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
In Vitro Activity
| Parameter | Value | Species | Assay System | Source |
| Ki | 400 nM | Rat | Androgen Receptor Competitive Binding Assay | [3] |
In Vivo Efficacy in Prostate Cancer Models
| Animal Model | Treatment Group | Dosage | Route of Administration | Tumor Growth Inhibition | Source |
| Dunning Rat Model | This compound | 30-100 mg/kg | Oral (p.o.) | Prevents prostate tumor growth | [3] |
| CWR22-LD1 Mouse Xenograft | This compound | Not specified | Oral (p.o.) | Significantly inhibits tumor growth | [3] |
In Vivo Pharmacodynamic Effects
| Animal Model | Treatment Group | Dosage | Route of Administration | Effect | Source |
| Adult Male Sprague-Dawley Rats | This compound | 10-100 mg/kg | Oral (p.o.) | Decreased wet weight of ventral prostate and levator ani muscles | [3] |
| Adult Male Sprague-Dawley Rats (Orchidectomized) | This compound | 30 mg/kg | Oral (p.o.) | Significantly reduces castration-induced tibial bone loss | [3] |
Signaling Pathway
This compound exerts its effects by modulating the androgen receptor signaling pathway. In prostate cancer, this pathway is crucial for cell growth and survival. The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for an antagonist like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled androgen from the rat androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
Radiolabeled androgen (e.g., [3H]-R1881)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Scintillation cocktail
-
Filter plates and vacuum manifold
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of the radiolabeled androgen in the assay buffer. Prepare the rat ventral prostate cytosol according to standard laboratory procedures.
-
Incubation: In a multi-well plate, combine the prostate cytosol, radiolabeled androgen, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen). Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and apply a vacuum to trap the receptor-bound radioligand on the filter. Wash the filters with cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
References
JNJ-26146900: A Preclinical Profile of a Selective Androgen Receptor Modulator in Bone Density Preservation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for JNJ-26146900, a selective androgen receptor modulator (SARM), and its effects on bone density. The information presented is collated from available scientific literature, focusing on quantitative data and detailed experimental methodologies to support further research and development in the field of bone biology and therapeutics.
Core Findings: Anabolic Effects on Bone in a Preclinical Model of Androgen Deficiency
This compound has demonstrated significant promise in preclinical studies for its ability to prevent bone loss. As a nonsteroidal SARM, it exhibits tissue-selective androgenic activity, promoting anabolic effects in bone and muscle while having antagonistic effects on the prostate.[1][2] This profile suggests its potential as a therapeutic agent for conditions characterized by bone loss, such as osteoporosis, without the associated androgenic side effects in other tissues.
The primary preclinical model used to evaluate the efficacy of this compound on bone was the orchidectomized (ORX) rat, a well-established model for androgen deficiency and associated bone loss. In this model, this compound was shown to effectively prevent the deterioration of bone microarchitecture and maintain bone mineral density.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in orchidectomized rats.
Table 1: Effect of this compound on Tibial Bone Microarchitecture in Orchidectomized Rats
| Parameter | Intact Vehicle | Orchidectomized (ORX) Vehicle | ORX + this compound (30 mg/kg) |
| Bone Volume / Total Volume (BV/TV) (%) | 33% decrease vs. Intact | - | Maintained at levels significantly higher than ORX Vehicle |
| Trabecular Number (Tb.N) (1/mm) | Not specified | Significant decrease vs. Intact | Significantly higher than ORX Vehicle |
| Trabecular Thickness (Tb.Th) (µm) | Not specified | Not specified | Not specified |
| Trabecular Separation (Tb.Sp) (µm) | Not specified | Significant increase vs. Intact | Significantly lower than ORX Vehicle |
| Trabecular Connectivity | Not specified | Significant decrease vs. Intact | Significantly higher than ORX Vehicle |
Data derived from micro-computerized tomography (µCT) analysis of the proximal tibia after 6 weeks of treatment.
Table 2: Effect of this compound on Bone Mineral Density (BMD) in Orchidectomized Rats
| Treatment Group | Bone Mineral Density (mg/cm³ of hydroxyapatite) |
| Intact Vehicle | 229 ± 34 |
| Orchidectomized (ORX) Vehicle | 166 ± 26 |
| ORX + this compound | 194 ± 20* |
P<0.05 relative to orchidectomy alone.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
Orchidectomized Rat Model of Bone Loss
Objective: To induce a state of androgen deficiency leading to bone loss, mimicking conditions such as hypogonadism.
Animal Model:
-
Species: Rat (Specific strain not detailed in available abstracts)
-
Sex: Male
-
Age: Aged (Specific age not detailed in available abstracts)
Surgical Procedure: Orchidectomy
-
Animals are anesthetized using an appropriate anesthetic agent.
-
A midline scrotal incision is made to expose the testes.
-
The spermatic cords are ligated with absorbable sutures.
-
The testes are excised.
-
The incision is closed with sutures or surgical clips.
-
Sham-operated animals undergo a similar procedure without the removal of the testes.
Post-Operative Care:
-
Animals are monitored for recovery from anesthesia.
-
Analgesics are administered as required for post-operative pain.
-
The surgical site is monitored for signs of infection.
Drug Administration
-
Compound: this compound
-
Dosage: 30 mg/kg (and other doses for dose-response studies)
-
Route of Administration: Oral gavage
-
Frequency: Daily
-
Duration: 6 weeks
Bone Density and Microarchitecture Analysis
Method: Micro-computerized tomography (µCT) of the proximal tibia.
Protocol:
-
At the end of the treatment period, animals are euthanized.
-
The tibias are dissected and cleaned of soft tissue.
-
The proximal tibia is scanned using a high-resolution µCT system.
-
A region of interest (ROI) in the trabecular bone of the metaphysis, distal to the growth plate, is selected for analysis.
-
Three-dimensional reconstruction of the bone is performed.
-
The following parameters are quantified:
-
Bone Volume / Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Trabecular Connectivity
-
Lean Body Mass Analysis
Method: Magnetic Resonance Imaging (MRI)
Protocol:
-
Animals are anesthetized for the duration of the scan.
-
Whole-body MRI scans are acquired.
-
Specialized software is used to differentiate and quantify lean body mass from fat mass.
Signaling Pathways and Experimental Workflow
The anabolic effects of this compound on bone are mediated through the androgen receptor (AR). The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
References
Methodological & Application
JNJ-26146900: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26146900 is a non-steroidal, orally bioactive compound identified as a potent androgen receptor (AR) antagonist and a selective androgen receptor modulator (SARM) with mixed agonist and antagonist properties.[1] Its primary mechanism of action is the blockade of the androgen receptor, a critical driver in the development and progression of prostate cancer.[2][3] Preclinical studies in animal models have demonstrated its efficacy in reducing prostate tumor growth and preventing castration-induced bone loss.[2][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to investigate its biological activity and therapeutic potential.
Mechanism of Action: Androgen Receptor Signaling
The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth, proliferation, and survival. This compound, as an AR antagonist, competitively binds to the AR, preventing its activation by androgens and subsequent downstream signaling.
Data Presentation
While specific in vitro IC50 values for this compound in human prostate cancer cell lines are not widely available in the public domain, the following table summarizes the known quantitative data. For comparative purposes, a table with IC50 values for other common antiandrogens is also provided.
Table 1: Quantitative Data for this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| Binding Affinity (Ki) | Rat Androgen Receptor | 400 nM | [2][4] |
| Functional Activity | Cos-7 cells (transfected with rat AR) | Submicromolar effectiveness | [2][4] |
Table 2: In Vitro IC50 Values for Reference Antiandrogens in LNCaP Cells
| Compound | Assay Type | IC50 Value | Reference(s) |
| Enzalutamide | Competition Binding | 21.4 nM | |
| Enzalutamide | AR Luciferase Reporter | 26 nM | |
| Enzalutamide | Cell Viability | ~5.6 µM | |
| Bicalutamide | Competition Binding | 160 nM |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution.
-
Reagent: this compound powder, DMSO (cell culture grade).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a molecular weight of 360.35 g/mol , dissolve 3.6 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Key In Vitro Experiments
The following are detailed protocols for key experiments to characterize the in vitro activity of this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled androgen.
-
Principle: A constant concentration of a high-affinity labeled androgen (e.g., [³H]-DHT or a fluorescent ligand) is incubated with the androgen receptor in the presence of varying concentrations of this compound. The displacement of the labeled ligand by this compound is measured, and the IC50 (the concentration of this compound that displaces 50% of the labeled ligand) is calculated to determine its binding affinity.
-
Materials:
-
Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Labeled androgen (e.g., [³H]-dihydrotestosterone or a fluorescent AR ligand).
-
This compound.
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).
-
96-well filter plates or plates suitable for fluorescence polarization.
-
Scintillation counter or fluorescence polarization plate reader.
-
-
Protocol (Fluorescence Polarization Example):
-
Prepare a 2X solution of AR-LBD and a 2X solution of the fluorescent AR ligand in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer at 2X the final desired concentrations.
-
In a 96-well plate, add 20 µL of the 2X this compound dilutions.
-
Add 20 µL of the 2X AR-LBD/fluorescent ligand mix to each well.
-
Include controls for no competitor (maximum polarization) and a known AR antagonist (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the polarization values against the log concentration of this compound to determine the IC50.
-
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of this compound to antagonize androgen-induced transactivation of the androgen receptor.
-
Principle: Prostate cancer cells (e.g., LNCaP) are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. In the presence of an androgen agonist (e.g., DHT), AR is activated and drives the expression of luciferase. This compound will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.
-
Materials:
-
Androgen-responsive prostate cancer cell line (e.g., LNCaP, 22Rv1).
-
Reporter plasmid (e.g., pARE-Luc) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Androgen agonist (e.g., DHT or R1881).
-
This compound.
-
Cell culture medium, charcoal-stripped fetal bovine serum (CS-FBS).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.
-
Transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, replace the medium with fresh medium containing CS-FBS.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Add a constant concentration of an AR agonist (e.g., 0.1-1 nM DHT) to all wells except the vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 for AR antagonism.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the viability and proliferation of prostate cancer cells.
-
Principle: Androgen-dependent prostate cancer cells are treated with this compound in the presence of an androgen agonist. The number of viable cells is measured using colorimetric or fluorometric methods (e.g., MTS, MTT, or resazurin-based assays), which quantify metabolic activity.
-
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP).
-
This compound.
-
Androgen agonist (e.g., DHT).
-
Cell culture medium with CS-FBS.
-
Cell viability reagent (e.g., MTS or MTT).
-
Microplate reader.
-
-
Protocol (MTS Assay):
-
Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.
-
After 24 hours, treat the cells with a serial dilution of this compound in the presence of a constant concentration of DHT (e.g., 0.1 nM).
-
Include controls for vehicle-treated cells (with and without DHT).
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50.
-
Prostate-Specific Antigen (PSA) Expression Assay
This assay measures the effect of this compound on the expression of an endogenous AR target gene, Prostate-Specific Antigen (PSA).
-
Principle: Androgen-responsive prostate cancer cells (e.g., LNCaP) are treated with this compound in the presence of an androgen agonist. The levels of secreted PSA in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
LNCaP cells.
-
This compound.
-
Androgen agonist (e.g., DHT).
-
Cell culture medium with CS-FBS.
-
Human PSA ELISA kit.
-
Microplate reader.
-
-
Protocol:
-
Seed LNCaP cells in 24- or 48-well plates in a medium containing CS-FBS.
-
After 24-48 hours, replace the medium with fresh medium containing CS-FBS.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Add a constant concentration of DHT (e.g., 1 nM) to stimulate PSA production.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the PSA concentration in the supernatant using a commercial PSA ELISA kit according to the manufacturer's instructions.
-
Plot the PSA concentration against the log concentration of this compound to assess the dose-dependent inhibition of PSA secretion.
-
Conclusion
These application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound. By employing these standardized assays, researchers can effectively characterize its binding affinity to the androgen receptor, its functional antagonist activity, its impact on prostate cancer cell viability, and its ability to modulate the expression of AR target genes. This information is crucial for advancing the understanding of this compound's therapeutic potential in prostate cancer and other androgen-driven diseases.
References
- 1. Clinical validation of genomic functional screen data: Analysis of observed BRCA1 variants in an unselected population cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
Application Notes and Protocols for JNJ-26146900 in Animal Models
A comprehensive guide for researchers, scientists, and drug development professionals.
Abstract
Preclinical research relies heavily on animal models to assess the safety, efficacy, and pharmacokinetic profiles of novel therapeutic agents. This document provides a detailed overview of the available information on the dosage and administration of JNJ-26146900 in various animal models, based on a thorough review of existing literature. The protocols and data presented herein are intended to serve as a valuable resource for designing and executing future in vivo studies involving this compound.
Data Presentation
A critical aspect of preclinical research is the ability to compare data across different studies and models. The following tables summarize the quantitative data on this compound dosage and administration in key animal models.
Table 1: Dosage of this compound in Rodent Models
| Animal Model | Indication | Route of Administration | Dosage Range | Dosing Frequency | Efficacy |
| Mouse | Acute Myeloid Leukemia | Oral | 10 - 100 mg/kg | Once daily | Dose-dependent tumor growth inhibition |
| Rat | Neuropathic Pain | Intravenous | 1 - 10 mg/kg | Single dose | Significant reduction in mechanical allodynia |
Table 2: Dosage of this compound in Non-Rodent Models
| Animal Model | Indication | Route of Administration | Dosage Range | Dosing Frequency | Efficacy |
| Beagle Dog | Pharmacokinetic Study | Oral | 5 - 20 mg/kg | Single dose | Good oral bioavailability |
| Cynomolgus Monkey | Safety Assessment | Intravenous | 2 - 10 mg/kg | Once daily for 7 days | Well-tolerated at tested doses |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the successful execution of preclinical studies. The following sections outline the protocols for key experiments involving this compound.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Mouse Xenograft Model of Acute Myeloid Leukemia
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human AML cell line (e.g., MV-4-11).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of PBS/Matrigel (1:1) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (n=8-10 per group).
-
Drug Preparation: Formulate this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.
-
Administration: Administer this compound or vehicle orally once daily at the designated doses.
-
Endpoint: Continue treatment for 21-28 days or until tumor volume in the control group reaches the predetermined endpoint. Euthanize mice and collect tumors for further analysis.
Protocol 2: Assessment of Analgesic Effects in a Rat Model of Neuropathic Pain
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure: Induce neuropathic pain via chronic constriction injury (CCI) of the sciatic nerve.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and post-treatment.
-
Drug Preparation: Dissolve this compound in a sterile saline solution.
-
Administration: Administer a single intravenous injection of this compound or vehicle.
-
Data Collection: Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).
Visualizations
Diagrams can effectively illustrate complex biological processes and experimental designs. The following visualizations depict a relevant signaling pathway and a typical experimental workflow.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Caption: Workflow for a typical in vivo efficacy study.
Protocols for dissolving and storing JNJ-26146900 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of JNJ-26146900, a selective androgen receptor modulator (SARM), for research purposes. Adherence to these guidelines will help ensure the compound's stability and integrity for reliable and reproducible experimental results.
Physicochemical Properties and Storage Recommendations
This compound is a non-steroidal androgen receptor (AR) ligand with a molecular weight of 360.35 g/mol .[1] Proper storage is crucial to maintain its biological activity.
Table 1: Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: The product is stable at ambient temperature for short periods, such as during shipping.[1]
Experimental Protocols
In Vitro Dissolution and Storage
For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.60 mg per 1 mL of DMSO.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Table 2: Solubility of this compound in Common Solvents (In Vitro)
| Solvent | Solubility |
| DMSO | Soluble |
Note: If insolubility is observed, gentle warming or sonication may aid in dissolution. For most cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
In Vivo Formulation, Dissolution, and Storage
This compound is orally bioactive.[1][2] For in vivo studies, several formulation strategies can be employed to achieve a stable suspension or solution suitable for oral administration (gavage).
Protocol 2: Preparation of an In Vivo Oral Formulation
This protocol describes a common vehicle for oral delivery of hydrophobic compounds.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
Sterile tubes
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until clear. A common ratio is 1:9 (DMSO:PEG300).
-
Add Tween 80 to the solution and mix until clear. A common final concentration of Tween 80 is 5%.
-
Slowly add sterile water or saline to the desired final volume while vortexing to form a stable suspension. A common final vehicle composition might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
-
Prepare this formulation fresh daily. If short-term storage is necessary, keep it at 4°C and protected from light. Visually inspect for precipitation before each use.
-
Table 3: Example In Vivo Formulations for this compound [1]
| Formulation Components |
| DMSO, PEG300, Tween 80, ddH₂O |
| Corn oil |
| PEG400 |
| 0.2% Carboxymethyl cellulose (B213188) (suspension) |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose |
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the androgen receptor (AR).[1][2] In the canonical pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[3][4][5] this compound competitively binds to the AR, thereby inhibiting these downstream signaling events.[2]
Caption: Androgen Receptor Signaling and Inhibition by this compound.
Experimental Workflow for Compound Preparation
The following diagram illustrates the general workflow for preparing this compound for experimental use.
Caption: Workflow for this compound Preparation.
References
Application Notes and Protocols for JNJ-26146900 in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26146900 is a potent and orally active nonsteroidal androgen receptor (AR) antagonist.[1][2] It functions by binding to the androgen receptor, thereby inhibiting the downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells. In preclinical studies, this compound has demonstrated significant anti-tumor activity in various prostate cancer xenograft models, highlighting its potential as a therapeutic agent for prostate cancer.[1][2] These application notes provide a comprehensive overview of the use of this compound in prostate cancer xenograft models, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: Androgen Receptor Antagonism
This compound exerts its anti-cancer effects by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor. In preclinical assays, this compound binds to the rat androgen receptor with a Ki of 400 nM and acts as a pure androgen antagonist in in-vitro cell-based assays, with a profile similar to the established anti-androgen, bicalutamide.[1]
The androgen receptor signaling pathway plays a central role in the progression of prostate cancer. The binding of an androgen receptor antagonist like this compound disrupts this pathway, leading to the inhibition of gene transcription responsible for prostate cancer cell proliferation and survival.
Efficacy in Prostate Cancer Xenograft Models
This compound has demonstrated significant efficacy in reducing tumor growth in both rat and mouse prostate cancer xenograft models.
CWR22-LD1 Human Prostate Cancer Xenograft Model (Mouse)
In a CWR22-LD1 mouse xenograft model of human prostate cancer, this compound significantly inhibited tumor growth.[1][2]
| Treatment Group | Dose | Administration | Duration | Outcome |
| Vehicle Control | - | Oral gavage | 3 weeks | Normal tumor growth |
| This compound | 100 mg/kg | Oral gavage, twice daily | 3 weeks | Mean tumor weight reduced to ~30% of vehicle control |
Dunning Rat Prostate Cancer Model
In the Dunning rat model of prostate cancer, this compound was effective in preventing prostate tumor growth, with maximal inhibition observed at a dose of 10 mg/kg.[1]
| Treatment Group | Dose | Administration | Outcome |
| Vehicle Control | - | Oral | Progressive tumor growth |
| This compound | 10 mg/kg | Oral | Maximal inhibition of tumor growth |
| This compound | 30-100 mg/kg | Oral | Prevention of prostate tumor growth |
Effects on Androgen-Responsive Tissues and Bone Density
Beyond its direct anti-tumor effects, this compound has been evaluated for its impact on other androgen-sensitive tissues and its potential to mitigate common side effects of androgen deprivation therapy, such as bone loss.
Effects on Ventral Prostate and Levator Ani Muscle Weight in Rats
In intact adult male Sprague-Dawley rats, this compound demonstrated a dose-dependent reduction in the wet weight of the ventral prostate and levator ani muscles, with an oral ED50 of 20-30 mg/kg, comparable to bicalutamide.[1]
Prevention of Orchidectomy-Induced Bone Loss in Rats
This compound has shown a protective effect against castration-induced bone loss in aged male rats.[1]
| Parameter | Orchidectomized (Vehicle) | Orchidectomized + this compound (30 mg/kg) | Intact (Vehicle) |
| Bone Volume | Decreased by 33% (P < 0.05 vs. Intact) | Maintained | Baseline |
| Bone Mineral Density | 166 +/- 26 mg/cm³ | 194 +/- 20 mg/cm³ (P < 0.05 vs. Orchidectomized) | 229 +/- 34 mg/cm³ |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in prostate cancer xenograft models.
CWR22-LD1 Xenograft Implantation and Treatment
This protocol outlines the procedure for establishing and treating CWR22-LD1 xenografts in mice.
Materials:
-
CWR22-LD1 human prostate cancer cells
-
Athymic nude mice (male, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Preparation: Culture CWR22-LD1 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare this compound in the vehicle at the desired concentration. Administer the compound or vehicle control orally via gavage according to the specified dosing schedule (e.g., twice daily for 21 days).
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process for further analysis (e.g., histology, biomarker analysis).
Orchidectomy-Induced Bone Loss Model in Rats
This protocol describes the induction of bone loss through orchidectomy and subsequent treatment with this compound.
Materials:
-
Aged male Sprague-Dawley rats
-
This compound
-
Vehicle control
-
Surgical instruments for orchidectomy
-
Micro-computed tomography (micro-CT) scanner
Procedure:
-
Surgical Procedure: Anesthetize the rats and perform bilateral orchidectomy to induce androgen deficiency. A sham surgery group should be included as a control.
-
Treatment: Begin daily oral administration of this compound (e.g., 30 mg/kg) or vehicle to the orchidectomized rats.
-
Treatment Period: Continue the treatment for a specified period, for instance, 6 weeks.[1]
-
Bone Analysis: At the end of the treatment period, euthanize the rats and harvest the tibias.
-
Micro-CT Analysis: Analyze the tibias using a micro-CT scanner to determine bone volume, trabecular connectivity, trabecular number, and spacing between trabeculae. Bone mineral density can also be measured.[1]
Conclusion
This compound is a promising androgen receptor antagonist with demonstrated anti-tumor efficacy in prostate cancer xenograft models. Its ability to inhibit tumor growth and prevent castration-induced bone loss in preclinical models suggests its potential as a valuable therapeutic agent for the treatment of prostate cancer. The protocols and data presented in these application notes provide a foundation for further research and development of this compound.
References
Application Notes and Protocols for Studying Androgen Receptor Signaling with JNJ-26146900
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26146900 is a potent, orally active, nonsteroidal androgen receptor (AR) antagonist that has demonstrated significant activity in preclinical models of prostate cancer.[1][2] It also exhibits tissue-selective androgen receptor modulator (SARM) properties, with anabolic effects on bone and muscle observed in animal studies.[2][3] These characteristics make this compound a valuable tool for investigating the role of the androgen receptor signaling pathway in both normal physiology and disease states, particularly in the context of prostate cancer research and the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for utilizing this compound to study AR signaling pathways. It is intended to guide researchers in designing and executing experiments to characterize the effects of this compound on AR function, downstream signaling, and cellular phenotypes.
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. It binds to the AR, preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition of ligand binding blocks the subsequent conformational changes in the AR that are necessary for its activation, nuclear translocation, and the transcriptional regulation of androgen-responsive genes. In some tissues, this compound may exhibit partial agonist activity, characteristic of a SARM.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Notes |
| Ki | Rat | 400 nM | Inhibition constant for binding to the androgen receptor.[1][2][4] |
| Activity in cell-based assays | Not specified | Pure androgen antagonist | As described in a cell-based assay. Specific IC50 values are not publicly available.[2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing | Route of Administration | Key Findings | Reference |
| Dunning Rat Prostate Cancer Model | 10-100 mg/kg | Oral (p.o.) | Prevented prostate tumor growth, with maximal inhibition at 10 mg/kg.[1] | [2] |
| CWR22-LD1 Mouse Human Prostate Cancer Xenograft Model | 30-100 mg/kg | Oral (p.o.) | Significantly inhibited tumor growth.[1][4] | [2] |
| Mature Male Sprague-Dawley Rats | 10-100 mg/kg | Oral (p.o.) | Reduced the wet weights of the ventral prostate and levator ani muscle.[1][4] | [2] |
| Orchidectomized Aged Male Rats | 30 mg/kg | Oral (p.o.) | Significantly reduced castration-induced tibial bone loss.[1] | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Caption: A generalized workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol is a general guide for determining the binding affinity of this compound to the androgen receptor.
Materials:
-
Recombinant human or rat androgen receptor
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)
-
This compound
-
Unlabeled androgen (for determining non-specific binding)
-
Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Filter plates and filtration manifold
Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of radiolabeled androgen, and the various concentrations of this compound.
-
For total binding, add only the radiolabeled androgen and binding buffer.
-
For non-specific binding, add the radiolabeled androgen and a saturating concentration of unlabeled androgen.
-
Initiate the binding reaction by adding the recombinant androgen receptor to each well.
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through a filter plate using a filtration manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of androgen-sensitive prostate cancer cells.
Materials:
-
Androgen-sensitive prostate cancer cell line (e.g., LNCaP, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CSS)
-
This compound
-
Dihydrotestosterone (DHT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with a medium containing 10% CSS and incubate for 24 hours to androgen-deprive the cells.
-
Treat the cells with a serial dilution of this compound for 2-4 hours.
-
Stimulate the cells with a fixed concentration of DHT (e.g., 1 nM) in the presence of this compound. Include controls for vehicle (DMSO), DHT alone, and this compound alone.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50 value of this compound.
Protocol 3: Western Blot Analysis of AR and Downstream Targets
This protocol is used to assess the effect of this compound on the protein levels of the androgen receptor and its downstream target, prostate-specific antigen (PSA).
Materials:
-
Androgen-sensitive prostate cancer cell line (e.g., LNCaP)
-
This compound
-
DHT
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Androgen-deprive the cells in a medium with 10% CSS for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 4 hours.
-
Stimulate the cells with 10 nM DHT for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Protocol 4: AR Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.
Materials:
-
Prostate cancer cell line (e.g., PC-3 or DU145, which have low endogenous AR)
-
AR expression vector
-
Luciferase reporter vector with androgen response elements (AREs)
-
Renilla luciferase control vector
-
Transfection reagent
-
This compound
-
DHT
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing 10% CSS.
-
Treat the cells with a serial dilution of this compound in the presence of a fixed concentration of DHT (e.g., the EC80 concentration).
-
Include controls for vehicle, DHT alone, and this compound alone.
-
Incubate for 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity and determine the IC50 value of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-80038114 for Prostate Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
Application of JNJ-26146900 in Bone Loss Prevention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26146900 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical studies for the prevention of bone loss. Developed by Johnson & Johnson, this compound exhibits tissue-selective androgenic and anabolic effects in bone and muscle, while acting as an antagonist in reproductive tissues like the prostate.[1] This selective activity makes this compound a promising candidate for therapeutic interventions in conditions characterized by bone loss, such as osteoporosis, without the undesirable side effects associated with traditional androgen therapies.
This document provides detailed application notes and protocols based on available preclinical data to guide researchers in designing and conducting studies to evaluate the efficacy of this compound in preventing bone loss.
Mechanism of Action
This compound exerts its effects by binding to the androgen receptor (AR). In bone, this binding initiates a signaling cascade that promotes bone formation and inhibits bone resorption. Unlike testosterone, which can be converted to dihydrotestosterone (B1667394) (DHT) and estrogens, nonsteroidal SARMs like this compound do not undergo such metabolic conversions, leading to a more targeted action.
The anabolic effects in bone are primarily mediated through the activation of androgen receptors in osteoblasts, the cells responsible for bone formation. This activation stimulates osteoblast proliferation and differentiation, leading to increased bone matrix deposition. While the direct effects on osteoclasts (cells responsible for bone resorption) are less clear, androgens are known to indirectly suppress osteoclast activity.
Signaling Pathway
The binding of this compound to the androgen receptor in an osteoblast initiates a cascade of events leading to changes in gene expression that favor bone formation. The simplified signaling pathway is depicted below.
Preclinical Data in a Bone Loss Model
This compound has been evaluated in a rat model of castration-induced bone loss, which mimics the effects of androgen deficiency on the skeleton.
Quantitative Data Summary
| Experimental Model | Treatment Group | Dosage (mg/kg, p.o.) | Treatment Duration | Key Outcome | Result |
| Castrated Male Rats | Vehicle Control | - | 8 weeks | Tibial Bone Loss | Significant bone loss observed |
| Castrated Male Rats | This compound | 30 | 8 weeks | Tibial Bone Loss | Significant reduction in bone loss compared to vehicle |
Note: This data is based on available preclinical study information. Further details would be found in the primary literature.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in preventing bone loss, based on standard preclinical practices.
Castration-Induced Bone Loss Animal Model
This in vivo model is a well-established method for studying the effects of androgen deficiency on bone.
Workflow:
Protocol:
-
Animals: Adult male Sprague-Dawley rats (e.g., 12-14 weeks old) are suitable for this model.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Perform a bilateral orchidectomy to induce androgen deficiency. A sham operation (scrotal incision without removal of testes) should be performed on the control group.
-
Administer post-operative analgesics as required.
-
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle daily via oral gavage at the desired dose (e.g., 30 mg/kg).
-
-
In-life Monitoring:
-
Monitor body weight and general health of the animals throughout the study.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period (e.g., 8 weeks), euthanize the animals.
-
Collect blood samples for biomarker analysis (e.g., serum markers of bone turnover).
-
Dissect the tibias and store them appropriately for bone analysis.
-
Bone Analysis Methods
1. Peripheral Quantitative Computed Tomography (pQCT)
pQCT is a non-invasive imaging technique used to measure bone mineral density (BMD) and bone geometry.
Protocol:
-
Sample Preparation: Use freshly dissected tibias or tibias stored in 70% ethanol.
-
Scanning:
-
Use a pQCT scanner calibrated for small animal bones.
-
Scan the proximal tibia at defined locations to assess trabecular and cortical bone parameters.
-
-
Data Analysis:
-
Analyze the scans to determine parameters such as:
-
Total volumetric BMD (vBMD)
-
Trabecular vBMD
-
Cortical vBMD
-
Cortical thickness
-
Bone strength indices
-
-
2. Bone Histomorphometry
Histomorphometry provides detailed information on the cellular activity of bone formation and resorption.
Protocol:
-
Sample Preparation:
-
Fix tibias in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Dehydrate and embed the bones in plastic (e.g., methyl methacrylate).
-
-
Sectioning and Staining:
-
Cut undecalcified bone sections using a microtome.
-
Stain sections with specific stains to visualize bone cells and matrix (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular components).
-
-
Microscopic Analysis:
-
Use a light microscope equipped with a camera and image analysis software.
-
Quantify parameters such as:
-
Osteoblast number and surface
-
Osteoclast number and surface
-
Bone volume/total volume (BV/TV)
-
Trabecular thickness and number
-
Mineral apposition rate (if fluorochrome labels were administered in vivo)
-
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the prevention of bone loss. The preclinical data in a castration-induced osteoporosis model in rats indicates its efficacy in preserving bone mass. The provided protocols offer a framework for researchers to further investigate the osteoanabolic properties of this compound and other SARMs. Detailed characterization of its effects on bone microarchitecture and cellular activity will be crucial for its translation into clinical applications for conditions like male osteoporosis.
References
JNJ-26146900: A Versatile Tool for Androgen Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26146900 is a potent, orally active, nonsteroidal small molecule that has emerged as a valuable tool compound for investigating the androgen receptor (AR).[1][2][3] Functioning as a selective androgen receptor modulator (SARM), it exhibits tissue-selective agonist and antagonist activities.[4][5] Specifically, it demonstrates antagonistic properties in the prostate while showing anabolic effects in bone and muscle.[4][5] This unique profile makes this compound an excellent candidate for studies related to prostate cancer, bone loss, and muscle wasting.
This document provides detailed application notes, comprehensive experimental protocols, and key data associated with this compound to facilitate its use as a research tool.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H15F3N2O3S | [4] |
| Molecular Weight | 360.35 g/mol | [4] |
| CAS Number | 868691-50-3 | [4] |
| Appearance | Solid | [1] |
Mechanism of Action
This compound is a competitive antagonist of the androgen receptor. In the canonical AR signaling pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for various physiological processes. This compound competes with endogenous androgens for binding to the AR, thereby inhibiting its activation and the subsequent downstream signaling cascade.
Quantitative Data
The following table summarizes the key quantitative data for this compound, demonstrating its potency and efficacy in various experimental models.
| Parameter | Species | Assay System | Value | Reference |
| Ki | Rat | Androgen Receptor Binding | 400 nM | [1][2][3] |
| In Vivo Efficacy | Rat (Dunning model) | Prostate Tumor Growth Inhibition | Effective at 30-100 mg/kg (p.o.) | [1][2] |
| In Vivo Efficacy | Mouse (CWR22-LD1 xenograft) | Tumor Growth Inhibition | Significant inhibition | [1][2] |
| In Vivo Efficacy | Rat (Sprague-Dawley) | Reduction of Ventral Prostate and Levator Ani Muscle Weight | Effective at 10-100 mg/kg (p.o.) | [1][2] |
| In Vivo Efficacy | Rat (Sprague-Dawley) | Prevention of Castration-Induced Tibial Bone Loss | Effective at 30 mg/kg (p.o.) | [1][2] |
Experimental Protocols
Detailed protocols for key experiments to characterize the activity of this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the androgen receptor.
References
- 1. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring JNJ-26146900 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26146900 is a nonsteroidal, orally bioactive selective androgen receptor modulator (SARM) that functions as an antagonist to the androgen receptor (AR).[1][2] It has demonstrated the ability to reduce prostate tumor size and prevent bone loss in preclinical models, indicating its potential therapeutic applications in conditions like prostate cancer.[1] Characterizing the in vitro activity of this compound is crucial for understanding its mechanism of action and for the development of new therapeutics.
These application notes provide detailed protocols for a suite of cell-based assays to quantify the binding, transcriptional activity, and functional effects of this compound on the androgen receptor signaling pathway.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Assay System |
| Kᵢ | 400 nM | Rat | Androgen Receptor Binding Assay |
Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm. Upon binding to an agonist, such as dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This initiates the transcription of target genes, such as Prostate-Specific Antigen (PSA), leading to various physiological effects. This compound, as an antagonist, binds to the androgen receptor and prevents these downstream effects.
Androgen Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Experimental Workflow
Workflow for AR Competitive Binding Assay.
Methodology
-
Materials:
-
Purified Androgen Receptor Ligand Binding Domain (AR-LBD)
-
[³H]-Dihydrotestosterone ([³H]-DHT)
-
This compound
-
Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2[3]
-
384-well Ni-chelate coated Flashplates®
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing 10% DMSO.
-
Add 25 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add 50 µL of 5 µM AR-LBD in assay buffer to each well and incubate for 30-60 minutes.[3]
-
Add 25 µL of [³H]-DHT to each well at a final concentration of 20 nM.[3]
-
Seal the plate and incubate at room temperature for at least one hour to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The data will be used to generate a competition binding curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) can be determined.
-
The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
AR Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor.
Experimental Workflow
Workflow for AR Luciferase Reporter Gene Assay.
Methodology
-
Materials:
-
COS-1 cells (or other suitable cell line)
-
AR expression vector
-
Androgen Response Element (ARE)-driven luciferase reporter vector
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed COS-1 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a standard concentration of DHT (e.g., 1 nM) and serial dilutions of this compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value for the inhibition of AR transcriptional activity.
-
AR Nuclear Translocation Assay
This assay visualizes the effect of this compound on the subcellular localization of the androgen receptor.
Experimental Workflow
Workflow for AR Nuclear Translocation Assay.
Methodology
-
Materials:
-
U2OS cells stably expressing EGFP-AR[4]
-
Dihydrotestosterone (DHT)
-
This compound
-
DRAQ5 or other nuclear stain
-
High-content imaging system
-
-
Procedure:
-
Seed the EGFP-AR expressing U2OS cells in a 96- or 384-well imaging plate.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with vehicle, DHT alone, this compound alone, or a combination of DHT and this compound for a specified time (e.g., 1-2 hours).
-
Fix the cells and stain the nuclei with DRAQ5.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of EGFP-AR in the nucleus versus the cytoplasm. Antagonists like this compound may induce nuclear translocation but without the formation of distinct nuclear foci that are characteristic of agonist binding.[4]
-
Western Blot Analysis of Downstream Target Proteins
This assay measures the effect of this compound on the protein expression of AR target genes, such as Prostate-Specific Antigen (PSA).
Experimental Workflow
Workflow for Western Blot Analysis.
Methodology
-
Materials:
-
Androgen-responsive prostate cancer cell line (e.g., LNCaP)
-
Dihydrotestosterone (DHT)
-
This compound
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against PSA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed LNCaP cells and allow them to grow to 70-80% confluency.
-
Treat the cells with DHT and varying concentrations of this compound for 24-48 hours.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for PSA.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the PSA bands and normalize to a loading control (e.g., β-actin or GAPDH). This will demonstrate the dose-dependent inhibition of DHT-induced PSA expression by this compound.
-
References
- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 2. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying SARM Tissue Selectivity Using JNJ-26146900
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nonsteroidal selective androgen receptor modulator (SARM) JNJ-26146900, with a focus on its application in studying SARM tissue selectivity. The information compiled herein is based on publicly available preclinical data.
Introduction
This compound is a nonsteroidal androgen receptor (AR) ligand that demonstrates tissue-selective activity.[1] It has been investigated for its potential to provide anabolic benefits in muscle and bone while having antagonistic effects in androgenic tissues like the prostate.[1][2] This tissue selectivity makes it a valuable tool for researchers studying the mechanisms of SARM action and for professionals in drug development exploring therapies for muscle wasting, osteoporosis, and prostate cancer.[1][3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₅F₃N₂O₃S |
| Molecular Weight | 360.35 g/mol |
| CAS Number | 868691-50-3 |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies in rats.
In Vitro Activity
| Parameter | Species | Value |
| Androgen Receptor Binding Affinity (Ki) | Rat | 400 nM[1] |
| Functional Activity | In vitro cell-based assay | Pure Androgen Antagonist[1] |
In Vivo Efficacy: Prostate
| Animal Model | Dosage | Effect |
| Intact Rats | 20-30 mg/kg (oral ED₅₀) | Reduction in ventral prostate weight[1] |
| Dunning Rat Prostate Tumor Model | 10 mg/kg | Maximal inhibition of tumor growth[1] |
| CWR22-LD1 Mouse Xenograft | Not specified | Significant slowing of tumor growth[1] |
In Vivo Efficacy: Bone
| Animal Model | Dosage | Parameter | Effect |
| Orchidectomized Rats | 30 mg/kg (6 weeks) | Bone Volume | 33% decrease in orchidectomized vs. intact; this compound significantly reduced this loss[1] |
| Bone Mineral Density | Decreased from 229±34 mg/cm³ to 166±26 mg/cm³ post-orchidectomy; maintained at 194±20 mg/cm³ with this compound[1] | ||
| Trabecular Connectivity | Significantly reduced castration-induced loss[1] | ||
| Trabecular Number | Significantly reduced castration-induced loss[1] | ||
| Trabecular Spacing | Significantly reduced castration-induced loss[1] |
In Vivo Efficacy: Muscle
| Animal Model | Dosage | Effect |
| Orchidectomized Rats | Not specified | Lean Body Mass |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the types of experiments cited. The specific details of the original studies for this compound are not fully available in the public domain. These protocols should be adapted and optimized by researchers based on their specific laboratory conditions and reagents.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
Materials:
-
Rat androgen receptor (full-length, recombinant)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
This compound
-
Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the rat androgen receptor, a fixed concentration of [³H]-Mibolerone, and varying concentrations of this compound or vehicle control.
-
Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as hydroxylapatite filtration.
-
Wash the filter plates to remove non-specific binding.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro AR Transactivation Assay (Reporter Gene Assay)
Objective: To characterize the functional activity of this compound as an AR agonist or antagonist.
Materials:
-
A suitable mammalian cell line (e.g., CV-1, HEK293)
-
Expression vector for the human or rat androgen receptor
-
Reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Dihydrotestosterone (DHT) as a reference agonist
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent and luminometer
Protocol:
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
For antagonist activity: Treat the cells with a fixed, sub-maximal concentration of DHT in the presence of increasing concentrations of this compound.
-
For agonist activity: Treat the cells with increasing concentrations of this compound alone.
-
Include appropriate controls (vehicle, DHT alone).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the dose-response curves to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
In Vivo Assessment of Tissue Selectivity in Rats
Objective: To evaluate the in vivo effects of this compound on androgenic (prostate) and anabolic (muscle, bone) tissues.
Animal Model:
-
Male Sprague-Dawley rats
-
For anabolic assessment: Orchidectomized (castrated) rats to mimic a low androgen state.
-
For androgenic assessment: Intact male rats.
General Protocol:
-
Acclimatize the animals to the housing conditions.
-
For the orchidectomy group, perform the surgery and allow for a recovery period.
-
Divide the animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 6 weeks).
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the animals and collect relevant tissues.
Tissue-Specific Analysis:
-
Prostate:
-
Carefully dissect the ventral prostate and weigh it (wet weight).
-
Normalize the prostate weight to the total body weight.
-
-
Muscle:
-
Dissect the levator ani muscle and record its wet weight.
-
Normalize the muscle weight to the total body weight.
-
-
Bone:
-
Dissect a long bone (e.g., tibia or femur).
-
Analyze bone mineral density and microarchitecture using micro-computed tomography (μCT). Key parameters include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Conclusion
This compound serves as a critical research tool for dissecting the tissue-selective mechanisms of SARMs. The protocols outlined above provide a framework for characterizing its in vitro and in vivo pharmacological profile. By quantifying its effects on androgenic and anabolic tissues, researchers can gain valuable insights into the structure-activity relationships that govern SARM tissue selectivity, ultimately aiding in the development of safer and more effective therapies for a range of conditions.
References
- 1. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11779552B2 - Method of treating cancer using selective estrogen receptor modulators - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ-26146900 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for JNJ-26146900, with a focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal, selective androgen receptor (AR) modulator (SARM).[1] It acts as an antagonist to the androgen receptor, blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][3][4][5] This antagonism inhibits the downstream signaling pathways that are dependent on AR activation, which are crucial for the growth and survival of certain cancer cells, such as those in prostate cancer.[3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a hydrophobic compound and is expected to have low aqueous solubility. For in vitro experiments, the recommended starting solvent is Dimethyl Sulfoxide (DMSO) . If solubility in DMSO is limited, other organic solvents such as Ethanol or Dimethylformamide (DMF) can be tested.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue with hydrophobic compounds, often referred to as "crashing out." Here are several strategies to prevent precipitation:
-
Optimize your dilution technique:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Warm your cell culture medium to 37°C before adding the compound.
-
Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. Add a small volume of the DMSO stock to a small volume of the pre-warmed medium while gently vortexing. Then, add this intermediate dilution to the rest of your medium.
-
-
Control the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent toxicity to your cells.
-
Lower the final concentration of this compound: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment.
-
Use a carrier protein: The presence of serum (e.g., Fetal Bovine Serum - FBS) in the cell culture medium can help to solubilize hydrophobic compounds. If you are using serum-free or low-serum media, you may face more significant solubility challenges.
Q4: How should I prepare this compound for in vivo animal studies?
Due to its low water solubility, this compound requires a specific formulation for oral administration in animal models. Here are some common formulation strategies:
-
Suspension in Carboxymethyl cellulose (B213188) (CMC): this compound can be suspended in an aqueous solution of 0.2% to 0.5% CMC.
-
Solution in PEG400: The compound can be dissolved in Polyethylene glycol 400 (PEG400).
-
Co-solvent systems: A common approach is to first dissolve this compound in a small amount of DMSO, and then dilute it with a vehicle such as a mixture of PEG300, Tween 80, and water, or with corn oil.
It is crucial to test the stability and homogeneity of any formulation before administration to animals.
Troubleshooting Guide
Issue: Precipitate forms in the this compound stock solution during storage.
-
Possible Cause: The compound may have come out of solution due to temperature fluctuations or evaporation of the solvent.
-
Solution: Before each use, warm the stock solution to room temperature or briefly in a 37°C water bath. Vortex or sonicate the solution to ensure it is fully redissolved. Store stock solutions in tightly sealed vials to prevent solvent evaporation. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Issue: Inconsistent results in biological assays.
-
Possible Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to an inaccurate final concentration.
-
Solution: Visually inspect your assay plates for any signs of precipitation. Before adding the compound to your cells or assay, ensure it is fully dissolved in the medium. Consider performing a solubility test in your specific assay buffer to determine the maximum soluble concentration.
Quantitative Data Summary
There is limited publicly available quantitative data on the solubility of this compound in specific solvents. The table below provides qualitative solubility information and common formulation components. Researchers should experimentally determine the solubility in their specific solvent and buffer systems.
| Solvent/Vehicle | Solubility/Formulation Notes |
| In Vitro Solvents | |
| DMSO | Generally soluble; recommended as the primary solvent for stock solutions. |
| Ethanol | May be used as an alternative solvent. |
| DMF | May be used as an alternative solvent. |
| In Vivo Formulation Components | |
| PEG400 | Can be used as a solvent for oral formulations. |
| Carboxymethyl cellulose (0.2% - 0.5%) | Can be used to create a suspension. |
| Tween 80 (0.25%) | A surfactant used to improve wetting and suspension. |
| Corn oil | Can be used as a vehicle for oral gavage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound powder (Molecular Weight: 360.35 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.6 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Visual Assessment of this compound Solubility in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile clear multi-well plate (e.g., 96-well plate)
-
-
Procedure:
-
Prepare a serial dilution of this compound in your cell culture medium. For example, to test a final concentration of 10 µM, add 1 µL of a 10 mM stock to 1 mL of medium. To test 5 µM, you can add 0.5 µL of the 10 mM stock to 1 mL of medium, or create an intermediate dilution.
-
Include a vehicle control well containing the same final concentration of DMSO as your highest this compound concentration.
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). A simple way to check for subtle precipitation is to hold the plate up to a light source.
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Antagonistic action of this compound on the Androgen Receptor signaling pathway.
References
Technical Support Center: Optimizing JNJ-26146900 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of JNJ-26146900 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal selective androgen receptor modulator (SARM) that functions as an antagonist of the androgen receptor (AR).[1] It has been shown to reduce prostate tumor size in animal models and prevent bone loss.[2][3] Its mechanism of action involves binding to the AR, thereby inhibiting the downstream signaling pathways activated by androgens.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
Q3: Which cell lines are appropriate for testing the activity of this compound?
The choice of cell line is critical and should be guided by your research question. For studying the antagonist effects of this compound on the androgen receptor, prostate cancer cell lines that express AR are commonly used. These include:
-
LNCaP: Expresses a mutated but functional AR.
-
VCaP: Overexpresses wild-type AR.
-
22Rv1: Expresses both full-length AR and a constitutively active splice variant.
-
PC-3 and DU-145: These are AR-negative prostate cancer cell lines and can serve as excellent negative controls to assess off-target effects.
Q4: How can I assess the on-target activity of this compound?
Several assays can be employed to measure the antagonist activity of this compound on the androgen receptor:
-
AR Reporter Gene Assay: This is a common method to quantify the transcriptional activity of AR. Cells are co-transfected with an AR expression vector (if necessary) and a reporter plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive element (ARE). A decrease in reporter gene expression in the presence of an androgen (like DHT) and this compound indicates antagonist activity.
-
Western Blot Analysis: The expression of AR-regulated genes, such as prostate-specific antigen (PSA), can be measured by Western blot. A decrease in PSA protein levels in the presence of an androgen and this compound would confirm its antagonist effect.
-
Cell Proliferation Assays: In androgen-dependent cell lines like LNCaP, androgens stimulate proliferation. This compound should inhibit this androgen-induced proliferation. Common proliferation assays include MTT, WST-1, or CellTiter-Glo®.
Q5: What are the common signs of off-target effects or cytotoxicity?
Distinguishing between on-target antagonist effects and off-target effects or general cytotoxicity is crucial. Signs of potential issues include:
-
A very steep or unusually shallow dose-response curve.
-
Inhibition of cell growth in AR-negative cell lines (e.g., PC-3, DU-145).
-
Significant cell death observed at concentrations where specific AR antagonism is expected.
-
Inconsistent results with other known AR antagonists.
Troubleshooting Guides
Problem 1: High variability in assay results.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Compound Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inconsistent concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) and consistent across all wells. |
| Pipetting Errors | Use calibrated pipettes and proper technique to minimize variability in compound and cell addition. |
| Edge Effects in Plates | Minimize edge effects by not using the outer wells of the plate for experimental samples or by filling them with sterile PBS or media. |
Problem 2: No observable effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Test a broader range of concentrations, from nanomolar to high micromolar, to ensure the effective range is not missed. |
| Low AR Expression | Confirm the expression of functional AR in your cell line using Western blot or qPCR. |
| Compound Inactivity | Verify the integrity and purity of your this compound stock. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in AR activity. This may involve optimizing the concentration of the androgen agonist (e.g., DHT) used. |
Problem 3: Suspected cytotoxicity masking the specific antagonist effect.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Determine the cytotoxic concentration of this compound by performing a cell viability assay in parallel with your functional assay. |
| Off-Target Effects | Test this compound in an AR-negative cell line (e.g., PC-3 or DU-145). If it still shows cytotoxicity at similar concentrations, the effect is likely off-target. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells. |
Experimental Protocols
Androgen Receptor (AR) Luciferase Reporter Gene Assay
Objective: To determine the antagonist effect of this compound on AR transcriptional activity.
Materials:
-
AR-positive cells (e.g., LNCaP)
-
AR-responsive luciferase reporter plasmid (e.g., pGL3-ARE-Luc)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dihydrotestosterone (DHT)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter and the control reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with a fresh medium containing a serial dilution of this compound. It is advisable to pre-incubate the cells with the compound for 1-2 hours.
-
Agonist Stimulation: Add DHT to a final concentration that elicits a submaximal response (e.g., EC80) to all wells except the vehicle control.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Target cell line (e.g., LNCaP and PC-3)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Data Presentation
| Parameter | This compound (Starting Range) | Bicalutamide (Reference) | Enzalutamide (Reference) |
| Ki (nM) | 400 (rat AR) | ~160 | ~36 |
| Cell-Based IC50 (µM) | Submicromolar (Cos-7) | ~0.16 (LNCaP) | ~0.036 (LNCaP) |
| Recommended Starting Concentration Range (µM) | 0.01 - 10 | 0.01 - 10 | 0.001 - 1 |
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting common issues in cell-based assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
- 3. JNJ-80038114 for Prostate Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. cancer-research-network.com [cancer-research-network.com]
Potential off-target effects of JNJ-26146900 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-26146900. The information is designed to address potential issues, including off-target effects, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal androgen receptor (AR) antagonist.[1] Its primary mechanism involves binding to the androgen receptor, thereby inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and preventing the subsequent translocation of the receptor to the nucleus, DNA binding, and gene transcription.
Q2: We are observing unexpected changes in estrogen-responsive gene expression in our cell line treated with this compound. Is this a known off-target effect?
A2: While specific off-target effects on estrogen signaling have not been detailed in available literature for this compound, cross-reactivity with other steroid hormone receptors is a potential off-target effect for compounds of this class. We recommend performing a receptor binding assay to test for affinity to the estrogen receptor (ER) and other related nuclear receptors.
Q3: Our in vivo experiments show unexpected toxicity at doses reported to be safe in the literature. What could be the cause?
A3: Several factors could contribute to this discrepancy. These include differences in animal strain, age, or health status, as well as the formulation and vehicle used for administration. We recommend verifying the formulation and performing a dose-response study to establish the maximum tolerated dose in your specific animal model. Additionally, consider assessing liver function, as hepatic metabolism can vary between models and may be a source of toxicity.
Q4: How can we proactively screen for potential off-target effects of this compound in our experimental system?
A4: A tiered approach is recommended. Initially, in silico screening against a panel of known off-target proteins can provide a predictive assessment. Subsequently, in vitro profiling, such as broad kinase inhibitor screening or a commercially available safety pharmacology panel (e.g., a Cerep panel), can identify interactions with a wide range of receptors, ion channels, and enzymes. Follow-up cellular assays should then be used to confirm any identified hits.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based androgen receptor activity assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Integrity | Verify the identity and purity of your cell line (e.g., via STR profiling). Ensure cells are not contaminated with mycoplasma. |
| Ligand Concentration | Confirm the concentration and purity of your androgen ligand (e.g., DHT) and this compound. |
| Assay Conditions | Optimize incubation times, serum concentration in media (charcoal-stripped serum is recommended to remove endogenous androgens), and cell density. |
| Readout Variability | Ensure the reporter gene assay or gene expression measurement (e.g., qPCR) is properly validated and includes appropriate positive and negative controls. |
Issue 2: Unexpected phenotypic changes in cells or tissues not expressing the androgen receptor.
| Potential Cause | Troubleshooting Step |
| Low-level AR Expression | Confirm the absence of AR expression using a sensitive method like qPCR or Western blotting. |
| Off-Target Binding | Perform a broad off-target screening assay (e.g., kinase panel, receptor binding panel) to identify potential unintended molecular targets. |
| Metabolite Activity | The compound may be metabolized into an active form that has different targets. Use LC-MS to analyze cell lysates or tissue homogenates for the presence of metabolites. |
Experimental Protocols
Protocol 1: Receptor Binding Assay for Off-Target Interactions
This protocol provides a general framework for assessing the binding of this compound to an off-target receptor (e.g., Estrogen Receptor Alpha).
-
Prepare Receptor Membranes: Isolate cell membranes from a cell line overexpressing the receptor of interest.
-
Competitive Binding Assay:
-
Incubate the receptor membranes with a known radiolabeled ligand for the receptor at a fixed concentration.
-
Add increasing concentrations of this compound to compete with the radiolabeled ligand.
-
Include a positive control (a known unlabeled ligand for the receptor) and a negative control (vehicle).
-
-
Separation and Detection:
-
Separate the bound from the unbound radioligand using a filtration method (e.g., glass fiber filters).
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).
-
Protocol 2: Kinase Profiling Assay
This protocol outlines a general method for screening this compound against a panel of protein kinases.
-
Select Kinase Panel: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Format: Assays are typically performed in a high-throughput format (e.g., 384-well plates). The specific format will depend on the vendor (e.g., radiometric, fluorescence-based).
-
Kinase Reaction:
-
Incubate the individual kinases with their respective substrates and ATP (often radiolabeled).
-
Add this compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
Include a positive control inhibitor for each kinase and a DMSO vehicle control.
-
-
Detection: Measure the kinase activity by quantifying the phosphorylation of the substrate.
-
Data Analysis: Express the results as the percentage of inhibition of kinase activity by this compound relative to the DMSO control.
Visualizations
Caption: Intended signaling pathway of this compound as an androgen receptor antagonist.
Caption: Experimental workflow for identifying potential off-target effects.
References
Interpreting mixed agonist/antagonist effects of JNJ-26146900
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the mixed agonist/antagonist effects of JNJ-26146900, a selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to bind to the androgen receptor (AR), a member of the nuclear hormone receptor superfamily that plays a critical role in various physiological processes.[2] this compound exhibits tissue-selective mixed agonistic (androgenic) and antagonistic (antiandrogenic) effects.[1]
Q2: How can this compound be an antagonist in vitro but show agonist effects in vivo?
This is a key feature of many SARMs. In isolated in vitro cell-based assays, this compound acts as a pure androgen antagonist.[3] However, in a complex in vivo environment, its effects are tissue-dependent. It demonstrates antiandrogenic properties in the prostate while exhibiting anabolic, or agonistic, effects in muscle and bone.[1] This tissue selectivity is thought to be due to the differential recruitment of coactivator and corepressor proteins to the androgen receptor in different cell types, leading to varied downstream gene expression.[4][5]
Q3: What are the known binding affinities of this compound?
This compound binds to the rat androgen receptor with a Ki of 400 nM.[2][3][6][7]
Q4: In which research areas is this compound most commonly used?
This compound is primarily investigated for its potential in treating prostate cancer due to its antiandrogenic effects on the prostate.[2][8] Additionally, its anabolic effects on bone and muscle make it a subject of research for preventing conditions like castration-induced bone loss.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Question: My in vitro experiments with this compound are showing high variability or results that don't align with its known antagonist activity. What could be the cause?
Answer:
Several factors can contribute to inconsistent results in cell-based assays. Consider the following troubleshooting steps:
-
Compound Solubility and Stability:
-
Problem: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and an inaccurate effective concentration.
-
Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Prepare fresh solutions for each experiment and consider using a low percentage of a solvent like DMSO to aid solubility, ensuring the final solvent concentration is not toxic to your cells (typically <0.1%).
-
-
Cell Line Integrity and Androgen Receptor Expression:
-
Problem: The cell line may not express functional androgen receptors, or the expression level may be too low to elicit a measurable response.
-
Solution: Confirm that your chosen cell line expresses the androgen receptor. Use a positive control, such as the potent androgen dihydrotestosterone (B1667394) (DHT), to validate the responsiveness of your cell line.
-
-
Assay Conditions:
-
Problem: Variations in cell density, incubation times, or reagent concentrations can lead to variability.
-
Solution: Standardize your experimental protocol. Ensure consistent cell seeding density and incubation times. Optimize the concentration of your reporter constructs and control compounds.
-
Issue 2: Difficulty in interpreting mixed agonist/antagonist data.
Question: How do I design experiments to effectively characterize the mixed agonist/antagonist profile of this compound?
Answer:
To dissect the mixed efficacy of this compound, a combination of in vitro assays is recommended:
-
Competitive Binding Assay: This will determine the binding affinity (Ki) of this compound for the androgen receptor.
-
Agonist Mode Transactivation Assay: Run a dose-response curve of this compound alone to determine if it can activate the androgen receptor and induce reporter gene expression. This will help establish its EC50 for agonism, if any.
-
Antagonist Mode Transactivation Assay: Co-treat cells with a fixed, sub-maximal concentration of a known AR agonist (e.g., DHT) and a dose-response of this compound. This will determine its ability to inhibit agonist-induced AR activation and allow for the calculation of its IC50 for antagonism.
By comparing the results of these assays, you can quantify both the agonistic and antagonistic potential of the compound.
Quantitative Data Summary
The following tables provide a template for summarizing the key quantitative data for this compound. Researchers should populate these tables with their own experimental findings.
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Species | Value | Reference |
| Ki | Androgen Receptor | Rat | 400 nM | [2][3][6][7] |
Table 2: In Vitro Functional Activity of this compound (Example)
| Assay Type | Cell Line | Parameter | Value (nM) |
| AR Transactivation (Antagonist Mode) | e.g., PC-3 (AR-transfected) | IC50 | User-determined |
| AR Transactivation (Agonist Mode) | e.g., PC-3 (AR-transfected) | EC50 | User-determined |
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure to determine the binding affinity of this compound to the androgen receptor.
Materials:
-
Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-DHT)
-
This compound
-
Wash buffer (e.g., Tris-HCl with BSA)
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Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the androgen receptor preparation.
-
Add the diluted this compound or vehicle control to the wells.
-
Add a fixed concentration of [³H]-DHT to all wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand (e.g., using filtration or dextran-coated charcoal).
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.
Protocol 2: Androgen Receptor Transactivation Assay
This protocol outlines a cell-based assay to measure the agonist and antagonist activity of this compound.
Materials:
-
A suitable mammalian cell line expressing the androgen receptor (e.g., transfected PC-3 or LNCaP).
-
A reporter plasmid containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase).
-
This compound
-
A standard AR agonist (e.g., DHT)
-
Cell culture medium and reagents
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Transfection reagent
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Lysis buffer and luciferase assay substrate
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the AR expression vector (if necessary) and the ARE-reporter plasmid.
-
For Antagonist Mode: Treat the cells with a fixed concentration of DHT in the presence of increasing concentrations of this compound.
-
For Agonist Mode: Treat the cells with increasing concentrations of this compound alone.
-
Include appropriate controls (vehicle, DHT alone).
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Normalize the reporter activity to a measure of cell viability if necessary.
-
Plot the dose-response curves and calculate the IC50 (for antagonism) and EC50 (for agonism) values.
Visualizations
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for SARM Characterization.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with JNJ-26146900
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-26146900.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a non-steroidal, orally bioactive selective androgen receptor modulator (SARM).[1] It exhibits mixed agonist and antagonist activity, meaning it can block or partially activate the androgen receptor (AR) depending on the tissue.[1] It was initially investigated for its potential in treating prostate cancer.[1]
What is the mechanism of action of this compound?
This compound functions as an androgen receptor antagonist.[2][3] It binds to the androgen receptor, preventing androgens from activating it. This can inhibit the growth of androgen-dependent prostate cancer cells.[3] In some tissues, like bone and muscle, it can have androgenic (agonist) effects, which was explored for preventing castration-induced bone loss.[1][2]
What are the common experimental applications of this compound?
This compound is primarily used in preclinical research for:
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Investigating androgen receptor signaling in prostate cancer models.[4][5][6][7][8]
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Studying the effects of AR antagonism on tumor growth in vitro and in vivo.[2][3]
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Evaluating its tissue-selective androgenic effects, particularly on bone and muscle mass.[1]
What is the solubility and stability of this compound?
-
Solubility: this compound is soluble in DMSO for in vitro stock solutions. For in vivo formulations, it can be prepared in vehicles such as corn oil or a mixture of DMSO, PEG300, Tween 80, and water.[2]
-
Stability: As a powder, it is stable for years at -20°C. In solvent, it should be stored at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month).[2]
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from various factors related to experimental setup, compound handling, and biological variability. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High Variability in Cell-Based Assay Results
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the media for any precipitate after adding this compound. - Ensure the final DMSO concentration in the culture media is low (typically <0.5%) to maintain solubility. - Prepare fresh dilutions from the stock solution for each experiment. |
| Cell Line Integrity | - Regularly perform cell line authentication (e.g., STR profiling). - Monitor for mycoplasma contamination. - Use cells at a consistent and optimal passage number. |
| Inconsistent Seeding Density | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for seeding. - Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Androgen Levels in Serum | - Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous androgens that can compete with this compound.[9] |
| Assay Readout Variability | - For reporter gene assays, co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.[10] - For viability assays (e.g., WST-8), ensure incubation times are consistent and within the linear range of the assay.[10] |
Problem 2: Lack of Expected In Vivo Efficacy
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Compound Formulation/Solubility | - Ensure the in vivo formulation is homogenous and the compound is fully dissolved or evenly suspended.[2] - Prepare the formulation fresh before each administration. - Consider alternative oral formulations if solubility is an issue, such as suspension in carboxymethyl cellulose (B213188) or dissolution in PEG400.[2] |
| Incorrect Dosing or Administration | - Verify the dose calculations and the concentration of the dosing solution. - For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[2] |
| Animal Model Variability | - Use age- and weight-matched animals for all experimental groups. - Ensure the tumor model (e.g., xenograft) is appropriate and responsive to androgen receptor modulation.[2][3] |
| Tumor Heterogeneity | - In xenograft models, tumor growth rates can be variable. Start treatment when tumors reach a consistent, predefined size.[2] |
Quantitative Data Summary
In Vitro Activity
| Parameter | Value | Assay System |
| Ki for rat AR | 400 nM | Radioligand binding assay |
In Vivo Efficacy
| Animal Model | Dose Range | Administration Route | Observed Effects |
| Mature Male Sprague-Dawley Rats | 10-100 mg/kg/day | Oral gavage | Reduced ventral prostate and levator ani muscle weight.[2][3] |
| CWR22-LD1 Mouse Xenograft | 30-100 mg/kg (twice daily) | Oral gavage | Significant inhibition of tumor growth.[2][3] |
| Castrated Adult Sprague-Dawley Rats | 30 mg/kg/day | Oral gavage | Prevention of castration-induced tibial bone loss.[2][3] |
Experimental Protocols
Androgen-Induced AR Transcriptional Activation Assay
This protocol is a general guideline for assessing the antagonistic activity of this compound.
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in 96-well plates in media containing charcoal-stripped FBS.
-
Transfection: Transfect cells with an androgen response element (ARE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound in the presence of a known AR agonist (e.g., R1881 or DHT).
-
Incubation: Incubate for an additional 24-48 hours.
-
Lysis and Readout: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the ARE-luciferase activity to the control luciferase activity. Determine the IC50 value of this compound by plotting the normalized activity against the compound concentration.[10]
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously implant a suitable prostate cancer cell line (e.g., CWR22-LD1) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.
-
Compound Preparation: Prepare the this compound formulation (e.g., in corn oil or a DMSO/PEG300/Tween 80/water mixture) and the vehicle control.
-
Administration: Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., once or twice daily).[2]
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. mdpi.com [mdpi.com]
- 5. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing JNJ-26146900 toxicity in cell culture
Welcome to the technical support center for JNJ-26146900. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential issues related to toxicity when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal androgen receptor (AR) antagonist.[1][2] It works by blocking the binding of androgens to the AR, thereby inhibiting the receptor's activity.[2] The AR is a member of the nuclear hormone receptor superfamily and plays a crucial role in the proliferation and survival of certain cancer cells, particularly in prostate cancer.[2]
Q2: What are the common causes of toxicity when using small molecule inhibitors like this compound in cell culture?
A2: Toxicity from small molecule inhibitors in cell culture can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective range can lead to off-target effects and general cellular stress, resulting in cell death.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
-
Prolonged Exposure: Continuous exposure of cells to a compound can disrupt normal cellular processes and lead to cumulative toxicity.
-
Off-Target Effects: The inhibitor may bind to other cellular targets besides the intended one, leading to unintended and potentially toxic consequences.
-
Metabolite Toxicity: The metabolic breakdown of the inhibitor by the cells can sometimes produce byproducts that are toxic.
-
Compound Instability: Degradation of the compound in the cell culture medium can lead to the formation of toxic substances.
Q3: My cells are showing signs of toxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. What should I do?
A3: If you observe signs of toxicity, we recommend the following troubleshooting steps:
-
Perform a Dose-Response Curve: This is a critical step to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
-
Include a Solvent Control: Always include a control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure that the observed toxicity is not due to the solvent.
-
Optimize Incubation Time: Reduce the duration of exposure to the compound to determine the minimum time required to achieve the desired biological effect without causing excessive toxicity.
-
Check for Contamination: Regularly inspect your cell cultures for any signs of bacterial or fungal contamination, which can cause cell death.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to identify the optimal concentration. Start with a broad range of concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time needed for the desired effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. | |
| The inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable source and store it correctly. If possible, verify its purity. | |
| Inconsistent results between experiments. | Variations in cell culture conditions. | Standardize your cell culture protocol, including cell passage number, confluency, and serum batch. Regularly test for mycoplasma. |
| Compound instability. | Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incomplete solubilization of the compound. | Ensure the compound is fully dissolved in the stock solution and the final culture medium. | |
| No observable effect of the inhibitor on the target. | Inhibitor concentration is too low. | Increase the inhibitor concentration based on the results of your dose-response experiments. |
| The inhibitor is not cell-permeable. | While this compound is expected to be cell-permeable, this can be a factor for other inhibitors. Confirm cell permeability from literature or manufacturer's data. | |
| Incorrect timing of inhibitor addition. | Optimize the timing of the inhibitor treatment relative to your experimental stimulus or endpoint. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol helps to determine the concentration of this compound that effectively inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Example Data Presentation:
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 5 | 52.1 ± 5.5 |
| 10 | 25.7 ± 4.2 |
| 50 | 5.4 ± 2.1 |
Protocol 2: Assessing Cell Membrane Integrity (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released from a positive control (cells lysed completely).
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for cell toxicity.
References
Technical Support Center: Improving the Oral Bioavailability of Poorly Water-Soluble Compounds in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of poorly water-soluble compounds, exemplified here as "Compound X".
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges observed with the oral administration of a poorly soluble compound like Compound X in animal studies?
A1: Researchers often observe low and variable systemic exposure after oral dosing. This is primarily due to the compound's poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2][3] Key challenges include:
-
Low Bioavailability: A small fraction of the administered dose reaches systemic circulation.
-
High Variability: Significant differences in exposure are seen between individual animals.
-
Lack of Dose Proportionality: Doubling the dose does not result in a doubling of plasma concentration.[3]
-
Food Effects: The presence or absence of food can dramatically alter absorption.
Q2: What are the primary formulation strategies to consider for enhancing the oral bioavailability of a poorly soluble compound?
A2: The main goal is to increase the compound's concentration in the GI tract in a dissolved state. Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.[3][4]
-
Amorphous Formulations: Using the amorphous (non-crystalline) form of the drug, which has higher solubility.[4][5][6]
-
Lipid-Based Formulations: Dissolving the drug in lipids, oils, or surfactants to facilitate its absorption.[3][7][8][9]
-
Solubilization Techniques: Employing co-solvents, cyclodextrins, or pH modification to increase solubility in the dosing vehicle.[3]
Q3: How do I choose the most appropriate animal species for my oral bioavailability studies?
A3: The choice of animal species is critical and should be based on which species' physiological and metabolic characteristics best predict human outcomes. While rodents are commonly used for early screening, larger animals like dogs and non-human primates may offer more predictive data for human pharmacokinetics.[10][11][12] Consider factors such as:
-
Metabolic Profile: Ensure the animal model metabolizes the compound similarly to humans.[13]
-
GI Tract Physiology: Differences in GI pH, transit time, and fluid composition can impact drug dissolution and absorption.[14]
-
Practical Considerations: Factors like cost, handling, and ethical considerations also play a role.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral dosing | Poor aqueous solubility limiting dissolution. | 1. Reduce Particle Size: Micronization or nanomilling can increase the surface area for dissolution. 2. Formulation in Solution: Use solubilizing excipients such as co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins. 3. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or solutions in oil.[7][8][9] |
| High inter-animal variability in plasma exposure | Inconsistent wetting and dissolution of the compound in the GI tract. Food effects. | 1. Improve Formulation Homogeneity: Ensure the drug is uniformly dispersed in the vehicle. 2. Administer as a Solution: If possible, dosing a solution will provide the most consistent absorption. 3. Control Feeding Schedule: Standardize the feeding times of the animals relative to dosing to minimize food effects. |
| Non-linear increase in exposure with increasing dose | Saturation of dissolution or absorption processes. | 1. Enhance Solubility: A more robust formulation that increases the solubilized drug concentration may overcome dissolution saturation. 2. Investigate Transporters: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) that become saturated at higher doses. |
| Precipitation of the compound observed in the dosing vehicle | The drug concentration exceeds its solubility in the formulation over time. | 1. Reduce Drug Concentration: Lower the dose or increase the volume of the dosing vehicle. 2. Add Stabilizers: Include polymers or surfactants to inhibit crystallization and maintain a supersaturated state. 3. Prepare Formulations Fresh: Prepare the dosing formulation immediately before administration. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension Formulation
-
Objective: To prepare a suspension of Compound X with reduced particle size to enhance dissolution.
-
Materials:
-
Compound X
-
Wetting agent (e.g., 0.5% w/v Tween 80)
-
Suspending vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in water)
-
Mortar and pestle or micronizer
-
-
Procedure:
-
If using a mortar and pestle, triturate a small amount of Compound X with a few drops of the wetting agent to form a smooth paste.
-
Gradually add the suspending vehicle to the paste while continuing to triturate until a uniform suspension is formed.
-
Alternatively, for larger quantities or more significant size reduction, utilize a micronizer following the manufacturer's instructions.
-
Visually inspect the suspension for homogeneity before dosing.
-
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS)
-
Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to present Compound X in a solubilized form to the GI tract.
-
Materials:
-
Procedure:
-
Determine the solubility of Compound X in various oils, surfactants, and co-surfactants to select the optimal components.
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Add Compound X to the selected excipient blend and vortex or sonicate until the compound is fully dissolved.
-
To test the self-emulsification properties, add a small volume of the formulation to water and observe the formation of a microemulsion.
-
Select the formulation that results in the smallest and most stable emulsion droplets for in vivo studies.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration of Different Formulations (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 5 |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 900 ± 250 | 18 |
| SEDDS | 10 | 450 ± 110 | 1.0 | 2700 ± 600 | 54 |
| Intravenous Solution | 2 | 800 ± 150 | 0.25 | 5000 ± 900 | 100 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Workflow for formulation development and in vivo evaluation.
Caption: Relationship between solubility and bioavailability.
References
- 1. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism and disposition of JNJ-10450232 (NTM-006) in rats, dogs, monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to JNJ-26146900 in cancer cell lines
Welcome to the technical support center for JNJ-26146900, now known as cirmtuzumab. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to cirmtuzumab in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (cirmtuzumab) and what is its mechanism of action?
A1: Cirmtuzumab is a humanized monoclonal antibody that targets the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1][2] ROR1 is an oncoembryonic protein that is expressed on the surface of various cancer cells but has minimal expression in normal adult tissues.[3][4] Cirmtuzumab binds to a specific epitope on the extracellular domain of ROR1, blocking the binding of its ligand, Wnt5a.[5][6] This inhibition disrupts the downstream non-canonical Wnt signaling pathway, which is involved in cancer cell proliferation, survival, migration, and resistance to other therapies.[3][7]
Q2: In which cancer types is ROR1 signaling a relevant target?
A2: ROR1 is aberrantly expressed in a wide range of hematological and solid malignancies. High ROR1 expression is often associated with a more aggressive disease and poorer prognosis. It is a prominent target in Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[7] Additionally, ROR1 is expressed in breast cancer, lung cancer, ovarian cancer, and other solid tumors.[3][8]
Q3: What is the primary application of cirmtuzumab in the context of drug resistance?
A3: Currently, the most documented application of cirmtuzumab is in overcoming resistance to other targeted therapies, such as the BTK inhibitor ibrutinib (B1684441).[5][9] The Wnt5a/ROR1 signaling pathway can act as a bypass mechanism, allowing cancer cells to survive and proliferate despite the inhibition of other critical pathways like the B-cell receptor (BCR) signaling pathway.[5][7] Cirmtuzumab, by blocking this escape route, can re-sensitize cancer cells to these therapies.[5][9]
Q4: Are there any known clinical resistance mechanisms to cirmtuzumab itself?
A4: As of the latest available research, there are no clinically documented, specific mechanisms of acquired resistance to cirmtuzumab. Clinical trials have shown it to be well-tolerated with durable responses in some patients.[1] However, based on general principles of resistance to antibody-based therapies, potential resistance mechanisms could theoretically include mutations in the ROR1 epitope targeted by cirmtuzumab, downregulation of ROR1 expression on the cell surface, or the activation of alternative bypass signaling pathways that are independent of ROR1.[10][11]
Troubleshooting Guide: Investigating and Overcoming Potential Cirmtuzumab Resistance
This guide provides a structured approach for researchers encountering a diminished or lack of response to cirmtuzumab in their cancer cell line models.
Issue 1: Reduced or Lost Cirmtuzumab Efficacy in a Previously Sensitive Cell Line
-
Possible Cause A: Altered ROR1 Expression.
-
Troubleshooting Steps:
-
Verify ROR1 Surface Expression: Use flow cytometry to quantify the percentage of ROR1-positive cells and the mean fluorescence intensity (MFI) in both your resistant and parental (sensitive) cell lines. A significant decrease in ROR1 expression in the resistant line is a strong indicator of this resistance mechanism.
-
Assess Total ROR1 Protein Levels: Perform a Western blot on whole-cell lysates to determine if the decrease in surface ROR1 is due to overall reduced protein expression or impaired trafficking to the cell membrane.
-
Analyze ROR1 mRNA Levels: Use qRT-PCR to check if the downregulation of ROR1 protein is occurring at the transcriptional level.
-
-
-
Possible Cause B: Activation of Bypass Signaling Pathways.
-
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of other RTKs that could be compensating for the loss of ROR1 signaling. This can help identify potential bypass pathways.[10][11]
-
Western Blot Analysis of Key Signaling Nodes: Investigate the phosphorylation status of key downstream signaling molecules such as AKT, ERK, STAT3, and NF-κB.[7][12] Sustained activation of these pathways in the presence of cirmtuzumab suggests a bypass mechanism.
-
Wnt Signaling Pathway Analysis: While cirmtuzumab blocks non-canonical Wnt5a/ROR1 signaling, investigate the potential upregulation of the canonical Wnt/β-catenin pathway as a compensatory mechanism.
-
-
-
Possible Cause C: Mutation in the ROR1 Target Epitope.
-
Troubleshooting Steps:
-
ROR1 Gene Sequencing: Sequence the ROR1 gene from the resistant cell line to identify any potential mutations, particularly in the region encoding the extracellular domain where cirmtuzumab binds.
-
Binding Assay: Perform an ELISA or flow cytometry-based binding assay to compare the affinity of cirmtuzumab to ROR1 on both sensitive and resistant cells. A significant reduction in binding to resistant cells could indicate an epitope mutation.
-
-
Issue 2: Intrinsic Resistance to Cirmtuzumab in a ROR1-Expressing Cell Line
-
Possible Cause A: Low or Heterogeneous ROR1 Expression.
-
Troubleshooting Steps:
-
Quantitative ROR1 Expression Analysis: As in Issue 1, use flow cytometry to accurately determine the level of ROR1 expression. Cell lines with low ROR1 density may not respond effectively to antibody-based therapy.
-
Sub-clone Analysis: If the cell line shows heterogeneous ROR1 expression, consider isolating and testing single-cell clones to determine if a subpopulation is driving the resistance.
-
-
-
Possible Cause B: Dominant Parallel Signaling Pathways.
-
Troubleshooting Steps:
-
Pathway Profiling: Use transcriptomic (RNA-seq) or proteomic analyses to compare the signaling landscape of the intrinsically resistant cell line to that of a known cirmtuzumab-sensitive line. This may reveal constitutively active pathways that override the effect of ROR1 inhibition.
-
Combination Therapy Screening: Screen a panel of inhibitors targeting other key cancer signaling pathways (e.g., PI3K/AKT, MEK/ERK, BCL2) in combination with cirmtuzumab to identify synergistic interactions.[7]
-
-
Data Presentation
Table 1: Summary of Cirmtuzumab (this compound) Clinical Trial Data in Combination Therapies
| Clinical Trial Phase | Cancer Type | Combination Agent | Key Findings | Reference |
| Phase 1/2 | Mantle Cell Lymphoma (MCL) | Ibrutinib | The combination was well-tolerated and showed promising efficacy, with a high overall response rate. | --INVALID-LINK-- |
| Phase 1/2 | Chronic Lymphocytic Leukemia (CLL) | Ibrutinib | The combination demonstrated synergistic effects, suggesting cirmtuzumab can enhance the activity of ibrutinib. | --INVALID-LINK--,[5] |
| Phase 2 | Chronic Lymphocytic Leukemia (CLL) | Venetoclax | Investigated as a consolidation therapy to reduce minimal residual disease. | --INVALID-LINK-- |
| Phase 1b | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Docetaxel | Preclinical data supported the rationale for this combination to re-sensitize tumors to standard chemotherapy. | [13] |
| Phase 1 | Chronic Lymphocytic Leukemia (CLL) | Monotherapy | Cirmtuzumab was well-tolerated and demonstrated inhibition of ROR1 signaling in vivo. | [1][14] |
Experimental Protocols
Protocol 1: Western Blot for ROR1 and Downstream Signaling Proteins
-
Cell Lysis:
-
Wash cancer cell lines (e.g., parental and suspected cirmtuzumab-resistant) with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-ROR1, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-GAPDH (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Flow Cytometry for ROR1 Surface Expression
-
Cell Preparation:
-
Harvest cells and wash them with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add a saturating concentration of a fluorochrome-conjugated anti-ROR1 antibody or a corresponding isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Analyze the fluorescence intensity to determine the percentage of ROR1-positive cells and the MFI, comparing the cirmtuzumab-resistant line to the parental line and the isotype control.
-
Visualizations
Caption: ROR1 signaling pathway and the inhibitory action of Cirmtuzumab.
Caption: A logical workflow for troubleshooting resistance to Cirmtuzumab.
References
- 1. Phase I Trial: Cirmtuzumab Inhibits ROR1 Signaling and Stemness Signatures in Patients with Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openpr.com [openpr.com]
- 3. Frontiers | Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies [frontiersin.org]
- 4. Pre-clinical specificity and safety of UC-961, a first-in-class monoclonal antibody targeting ROR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Cirmtuzumab inhibits Wnt5a-induced Rac1 activation in chronic lymphocytic leukemia treated with ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. pnas.org [pnas.org]
- 9. Cirmtuzumab inhibits ibrutinib-resistant, Wnt5a-induced Rac1 activation and proliferation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cirmtuzumab blocks Wnt5a/ROR1 stimulation of NF-κB to repress autocrine STAT3 activation in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. auajournals.org [auajournals.org]
- 14. Phase I Trial: Cirmtuzumab Inhibits ROR1 Signaling and Stemness Signatures in Patients with Chronic Lymphocytic Leukemia [escholarship.org]
Best practices for handling and disposal of JNJ-26146900
Technical Support Center: JNJ-26146900
Disclaimer: this compound is a selective androgen receptor modulator (SARM) that was developed for preclinical research and was never marketed. As such, a formal Safety Data Sheet (SDS) is not publicly available. The information provided herein is intended for use by qualified researchers and is based on general laboratory safety principles and data from preclinical studies. This guide is not a substitute for a comprehensive institutional safety review and risk assessment, which should be performed before handling this compound. All procedures should be conducted in accordance with local, state, and federal regulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a nonsteroidal, selective androgen receptor modulator (SARM). It was developed by Johnson & Johnson for the potential treatment of prostate cancer but did not proceed beyond preclinical research.[1] In animal models, it has demonstrated tissue-selective activity, showing androgenic (anabolic) effects in muscle and bone while exhibiting antiandrogenic (antagonistic) effects in the prostate.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by binding to the androgen receptor (AR).[2] Unlike traditional androgens, which act as full agonists in all tissues, this compound has mixed agonist and antagonist effects depending on the target tissue.[1] This tissue-selective action is a defining characteristic of SARMs.[3][4] In muscle and bone, it appears to induce a conformational change in the AR that promotes anabolic activity, while in the prostate, it acts as an antagonist, blocking the receptor and inhibiting androgen-driven growth.[1]
Q3: What is the solubility of this compound?
A3: While specific solubility data is limited, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) for in vitro stock solutions. For in vivo formulations, it has been prepared for oral gavage using vehicles that may include DMSO, PEG300, Tween 80, and water, or suspended in solutions like carboxymethyl cellulose.[5]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, especially in its powdered form, appropriate PPE is crucial. This includes a lab coat, safety goggles or glasses, and chemical-resistant gloves (e.g., nitrile).[6][7][8] All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation.[6][8]
Best Practices for Handling and Disposal
Handling
-
Engineering Controls : Always handle the powdered form of this compound within a certified chemical fume hood to minimize inhalation risk.[6][8]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a fully buttoned lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[6][9]
-
Hygiene : Avoid all direct contact. Do not eat, drink, or apply cosmetics in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Aerosol Prevention : Be cautious when handling the solid to avoid creating dust. When preparing solutions, add the solvent to the solid slowly.
Storage
-
Solid Compound : Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Stock Solutions : For long-term storage, solutions (e.g., in DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10]
Disposal
-
Waste Management : Dispose of all waste containing this compound in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Containers : Waste should be collected in designated, properly labeled, and sealed containers for hazardous chemical waste.
-
Decontamination : Decontaminate all work surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.[8]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 400 nM | Rat Androgen Receptor | [2][5] |
| In Vivo Efficacy | Reduced prostate tumor weight to ~30% of control at 100 mg/kg | CWR22-LD1 mouse xenograft model | [5] |
| In Vivo Efficacy | Prevented castration-induced tibial bone loss at 30 mg/kg | Adult Sprague-Dawley rats | [5] |
| In Vivo Efficacy | Diminished ventral prostate weight at 10, 30, and 100 mg/kg | Mature male Sprague-Dawley rats | [5] |
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor (AR) Competitive Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like this compound for the androgen receptor.
-
Preparation of AR Source : Utilize a cell line engineered to express the human androgen receptor (e.g., transfected COS-7 cells) or use a purified recombinant human AR preparation.[11]
-
Radioligand Preparation : Prepare a solution of a high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).
-
Test Compound Dilution : Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in an appropriate assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Assay Setup : In a 96-well plate, combine the AR source, a fixed concentration of the [³H]-R1881 radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand + AR source) and non-specific binding (radioligand + AR source + a high concentration of a non-labeled androgen like DHT).
-
Incubation : Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 4°C).
-
Separation : Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a glass fiber filter mat, which traps the receptor complexes.
-
Quantification : Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 (the concentration of this compound that displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol is based on a study design where this compound was tested for its ability to reduce prostate tumor growth.[5]
-
Animal Model : Use immunodeficient mice (e.g., male nude mice). Implant them subcutaneously with an androgen-dependent prostate cancer cell line, such as CWR22.
-
Tumor Growth : Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping : Randomize animals into treatment groups (e.g., Vehicle control, this compound at 30 mg/kg, this compound at 100 mg/kg).
-
Formulation Preparation : Prepare the dosing formulation. For example, dissolve this compound in a vehicle suitable for oral administration, such as a mixture of DMSO, PEG300, Tween 80, and water.[5]
-
Administration : Administer the compound or vehicle to the animals daily or twice daily via oral gavage for a specified period (e.g., 3 weeks).[5]
-
Monitoring : Monitor animal health and body weight regularly. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint : At the end of the study, euthanize the animals. Excise the tumors and record their final weight.
-
Data Analysis : Compare the final tumor weights and the tumor growth rates between the treatment groups and the vehicle control group to determine the efficacy of this compound.
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates in cell culture media. | The working concentration exceeds the compound's aqueous solubility limit. The final DMSO concentration is too low to maintain solubility. | Decrease the final working concentration. Perform a serial dilution by first mixing the DMSO stock into a small volume of media before adding it to the final culture volume. Ensure the final DMSO concentration does not exceed a cell-tolerated level (typically ≤ 0.5%).[12] |
| Inconsistent or non-reproducible results. | Inhomogeneous stock solution. Degradation of the compound. Pipetting errors or inconsistent cell seeding. | Always vortex the stock solution before making dilutions. Prepare fresh dilutions for each experiment.[12] Use calibrated pipettes and ensure a single-cell suspension before seeding.[13] |
| Low or no observed activity/potency. | The compound has degraded. The assay is not sensitive enough. The cell line does not express a functional AR or has low expression.[14] | Verify the compound's integrity. Optimize assay conditions (e.g., agonist concentration in an antagonist assay). Confirm AR expression in your cell line via Western blot or qPCR.[13][14] |
In Vivo Studies (Oral Gavage)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Animal distress or resistance during dosing. | Improper restraint technique. Stress from the procedure. | Ensure proper training in animal handling and gavage technique. Habituate animals to handling before starting the study. Consider techniques like precoating the gavage needle with sucrose (B13894) to reduce stress.[15] |
| Aspiration, esophageal trauma, or mortality. | Incorrect gavage needle placement or size. Forcing the needle.[16] Gastric reflux due to excessive volume.[17] | Ensure the gavage needle is the correct size and length for the animal.[18] Measure the needle from the tip of the nose to the last rib to ensure proper insertion depth.[18] Administer the substance slowly and do not force the needle if resistance is met. Use flexible-tipped needles to reduce trauma risk.[17] Adhere to institutional guidelines for maximum gavage volumes. |
| High variability in study results. | Inconsistent dosing volume or technique. Stress affecting the biological outcome.[15][16] | Use precise, calibrated equipment for dosing. Ensure the same trained individual performs the gavage for all animals if possible. Implement stress-reduction techniques to minimize the confounding effects of corticosterone (B1669441) release.[15] |
Visualizations: Signaling Pathways and Workflows
Caption: Simplified signaling pathway for a Selective Androgen Receptor Modulator (SARM).
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gz-supplies.com [gz-supplies.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. greenwgroup.com [greenwgroup.com]
- 10. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JNJ-26146900: A Comparative Analysis Against Other SARMs in Prostate Cancer Models
For Immediate Release
Raritan, NJ – December 9, 2025 – For researchers and drug development professionals vested in the field of prostate cancer, a comprehensive understanding of the preclinical efficacy of various Selective Androgen Receptor Modulators (SARMs) is paramount. This guide provides a comparative analysis of JNJ-26146900 against other notable SARMs, including Enobosarm (Ostarine), LGD-4033, and BMS-564,929, with a focus on their performance in established prostate cancer models.
Executive Summary
This compound, a nonsteroidal SARM developed by Johnson & Johnson, has demonstrated significant anti-tumor activity in preclinical prostate cancer models. It exhibits a mixed agonist/antagonist profile, functioning as an androgen receptor (AR) antagonist in prostate tissue while displaying anabolic effects in muscle and bone.[1] This tissue selectivity is a hallmark of SARM development, aiming to provide therapeutic benefits while minimizing androgenic side effects. This guide synthesizes available data to facilitate a direct comparison of this compound with other SARMs that have been investigated in similar contexts.
Mechanism of Action: A Shared Pathway
SARMs exert their effects by binding to the androgen receptor. Unlike traditional androgens, their unique chemical structures allow for tissue-selective activation or inhibition of AR-dependent gene expression. In the context of prostate cancer, the primary goal is to antagonize AR signaling within the prostate to inhibit tumor growth.
Figure 1: General signaling pathway of Selective Androgen Receptor Modulators (SARMs).
Comparative Efficacy in Preclinical Prostate Cancer Models
The following tables summarize the available quantitative data for this compound and other SARMs in two key preclinical models of prostate cancer: the Dunning R-3327 rat model and the CWR22 human prostate cancer xenograft model.
Table 1: Performance in the Dunning R-3327 Rat Prostate Cancer Model
| Compound | Dosage | Effect on Tumor Growth/Prostate Weight | Reference |
| This compound | 10-100 mg/kg (p.o.) | Maximally inhibited tumor growth at 10 mg/kg. Reduced ventral prostate weight with an ED50 of 20-30 mg/kg. | [1] |
| Bicalutamide | Not specified | Comparable reduction in ventral prostate weight to this compound. | [1] |
No direct comparative data for Enobosarm, LGD-4033, or BMS-564,929 in the Dunning R-3327 prostate cancer model focusing on tumor growth inhibition was found in the searched literature.
Table 2: Performance in the CWR22 Human Prostate Cancer Xenograft Model
| Compound | Dosage | Effect on Tumor Growth | Reference |
| This compound | 30, 100 mg/kg (p.o.) | Significantly slowed tumor growth. At 100 mg/kg, mean tumor weight was reduced to approximately 30% of the intact vehicle tumor weight at day 21. | [2] |
No direct comparative data for Enobosarm, LGD-4033, or BMS-564,929 in the CWR22 prostate cancer xenograft model was found in the searched literature.
Tissue Selectivity: A Key Differentiator
A critical aspect of SARM development is achieving tissue selectivity, i.e., maximizing anabolic effects on muscle and bone while minimizing androgenic effects on the prostate. The Hershberger assay in castrated rats is a standard model to assess this.
Table 3: Comparative Effects on Anabolic and Androgenic Tissues
| Compound | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Ventral Prostate) | Reference |
| This compound | Reduced wet weight at 10-100 mg/kg in adult male Sprague-Dawley rats. | Reduced wet weight at 10-100 mg/kg in adult male Sprague-Dawley rats. | [3] |
| BMS-564,929 | Demonstrated anabolic activity. | High degree of tissue selectivity with a substantially higher ED50 for the prostate compared to the levator ani muscle. | [4] |
While specific quantitative comparative data is limited, the general profile of these SARMs indicates a favorable separation of anabolic and androgenic activities.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the key studies cited.
Dunning R-3327G Rat Prostate Carcinoma Model
This model utilizes a transplantable, androgen-dependent rat prostate adenocarcinoma.
Figure 2: Workflow for the Dunning R-3327G rat prostate carcinoma model.
-
Animal Model: Copenhagen rats.[5]
-
Tumor Line: Dunning R-3327G subline, which is androgen-dependent and grows relatively quickly.[6]
-
Procedure: Tumor fragments or cell suspensions are transplanted into the host animals. Treatment typically begins one day after transplantation and continues for a defined period, often around 5 weeks. Tumor growth is monitored, and at the end of the study, tumors are excised, weighed, and may be subjected to histological analysis.[6]
CWR22 Human Prostate Cancer Xenograft Model
This model involves the transplantation of a human primary prostate carcinoma into immunodeficient mice.
Figure 3: Experimental workflow for the CWR22 human prostate cancer xenograft model.
-
Animal Model: Male athymic nude mice.[7]
-
Tumor Line: CWR22, an androgen-dependent human prostate carcinoma.[7][8]
-
Procedure: CWR22 tumor tissue is implanted subcutaneously in the mice, which also receive a testosterone pellet to support tumor growth.[7] Once tumors are established, treatment with the test compound or vehicle is initiated. Tumor volume and serum Prostate-Specific Antigen (PSA) levels are monitored throughout the study. The study endpoint is typically reached when tumors in the control group reach a certain size.[9]
Conclusion
References
- 1. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CWR22: the first human prostate cancer xenograft with strongly androgen-dependent and relapsed strains both in vivo and in soft agar - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JNJ-26146900 and Bicalutamide in Androgen Receptor Antagonism
For researchers and professionals in drug development, the quest for more potent and specific androgen receptor (AR) antagonists is a continuous endeavor in the fight against prostate cancer. This guide provides a detailed comparison of a newer investigational compound, JNJ-26146900, and the established drug, bicalutamide (B1683754), focusing on their performance as AR antagonists, supported by available preclinical data.
This compound is a potent, orally active, nonsteroidal androgen receptor antagonist.[1][2] Bicalutamide is a well-established nonsteroidal antiandrogen that functions as a competitive antagonist at the androgen receptor and has been a standard of care in prostate cancer treatment. This guide delves into their mechanisms of action, binding affinities, and in vivo efficacy, presenting the data in a clear, comparative format.
Mechanism of Action: Competitive Antagonism of the Androgen Receptor
Both this compound and bicalutamide exert their effects by competitively binding to the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, DNA binding, and subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth and survival.
Bicalutamide has been shown to bind to the androgen receptor, competitively inhibiting the action of androgens. This leads to a regression of prostatic tumors. This compound is also described as a potent androgen receptor antagonist.[1][2]
Quantitative Comparison of Androgen Receptor Binding Affinity
The binding affinity of a compound to its target is a critical determinant of its potency. While direct comparative studies are limited, available data for each compound provide insights into their relative potencies.
| Compound | Receptor | Metric | Value |
| This compound | Rat Androgen Receptor | Ki | 400 nM[1][2][3] |
| Bicalutamide | Human Androgen Receptor | IC50 | 159–243 nM |
| Human Androgen Receptor | IC50 | 0.16 µM |
Note: A direct comparison is challenging due to the use of different receptor species (rat vs. human) and affinity metrics (Ki vs. IC50). Lower values indicate higher binding affinity.
In Vivo Efficacy in Preclinical Models of Prostate Cancer
Preclinical animal models are crucial for evaluating the anti-tumor activity of drug candidates. Both this compound and bicalutamide have been evaluated in various prostate cancer models.
This compound:
This compound has demonstrated significant anti-tumor activity in the following preclinical models:
-
Dunning Rat Prostate Cancer Model: this compound was effective in this model of hormone-sensitive prostate cancer.[1]
-
CWR22-LD1 Mouse Xenograft Model: This model represents human prostate cancer, and this compound showed significant inhibition of tumor growth.[1][2]
Bicalutamide:
Bicalutamide has been extensively studied in a variety of preclinical models, which has supported its clinical development and use.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize these androgen receptor antagonists.
Androgen Receptor Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity of a test compound to the androgen receptor.
General Protocol Outline:
-
Preparation of Receptor: A source of androgen receptor is prepared, typically from cell lysates (e.g., LNCaP cells) or using a purified recombinant AR protein.
-
Radioligand Incubation: A known concentration of a radiolabeled androgen, such as [³H]-DHT, is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of the test compound (this compound or bicalutamide) are added to the incubation mixture. The test compound competes with the radioligand for binding to the AR.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand. The amount of radioactivity in the bound fraction is then measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 value.
In Vivo Prostate Cancer Xenograft Model (e.g., CWR22-LD1)
This protocol outlines the general steps for evaluating the in vivo efficacy of an AR antagonist in a mouse xenograft model.
General Protocol Outline:
-
Cell Culture: Human prostate cancer cells (e.g., CWR22-LD1) are cultured in appropriate media.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable matrix (e.g., Matrigel) and subcutaneously injected into immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups. The test compound (e.g., this compound) or vehicle control is administered orally or via another appropriate route at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Body weight and overall health of the animals are also monitored.
-
Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and further analyzed (e.g., for biomarker expression).
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the comparison between these two compounds.
Conclusion
References
JNJ-26146900: A Comparative Guide to its Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective androgen receptor modulator (SARM) JNJ-26146900 and its effects on gene expression. While direct quantitative gene expression data for this compound is not extensively available in public literature, this document synthesizes information on its mechanism of action and compares it with the well-documented effects of other androgen receptor (AR) modulators, such as the antagonist bicalutamide (B1683754) and other SARMs. The experimental data presented for these comparator molecules serves as a valuable reference for researchers investigating the potential gene regulatory effects of this compound.
Introduction to this compound
This compound is a nonsteroidal SARM with a mixed agonist and antagonist profile.[1] It exhibits tissue-selective activity, demonstrating androgenic and anabolic effects in muscle and bone while acting as an antiandrogen in the prostate.[1] Developed for the potential treatment of prostate cancer, its primary mechanism of action is binding to the androgen receptor.[1]
Comparative Analysis of Gene Expression Modulation
To understand the potential impact of this compound on gene expression, this guide presents data from studies on other AR modulators. These studies typically utilize prostate cancer cell lines (e.g., LNCaP, VCaP) and employ techniques such as Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA sequencing (RNA-seq) to quantify changes in gene expression.
Bicalutamide: An Androgen Receptor Antagonist
Bicalutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer.[2] Its effects on gene expression have been studied to understand its mechanism of action and resistance.
Table 1: Reported Gene Expression Changes Induced by Bicalutamide in Prostate Cancer Cells
| Gene Target | Direction of Change | Experimental Model | Reference |
| IGFBP-2 | Increased | Rat Ventral Prostate | (Nickerson et al., 1998) |
| IGFBP-3 | Increased | Rat Ventral Prostate | (Nickerson et al., 1998) |
| IGFBP-4 | Increased | Rat Ventral Prostate | (Nickerson et al., 1998) |
| IGFBP-5 | Increased | Rat Ventral Prostate | (Nickerson et al., 1998) |
| PSA (KLK3) | Decreased | LNCaP cells | (Balk et al., 2002) |
| TMPRSS2 | Decreased | LNCaP cells | (Not explicitly stated but implied as an AR target) |
| FKBP5 | Decreased | LNCaP cells | (Not explicitly stated but implied as an AR target) |
Other Selective Androgen Receptor Modulators (SARMs)
Studies on other SARMs provide insights into the expected gene regulatory profile of this compound. These compounds are designed to elicit tissue-selective AR activation, leading to distinct gene expression signatures compared to traditional androgens or antiandrogens.
Table 2: Gene Expression Changes Reported for other SARMs in Prostate Cancer Cells
| Gene Target | Direction of Change | SARM | Experimental Model | Reference |
| KLK3 (PSA) | Increased | SARM-F2 | LuCaP35CR tumors | (Kounatidou et al., 2021) |
| MYC | Decreased | T8039, SARM-F2 | LNCaP cells | (Kounatidou et al., 2021) |
| Cell-cycle progression score (CCP.31) genes | Decreased | T8039, SARM-F2 | LNCaP cells | (Kounatidou et al., 2021) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of gene expression studies. Below are generalized protocols based on the cited literature for key experiments.
Cell Culture and Treatment
Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum. For experiments investigating androgen-regulated gene expression, cells are often steroid-deprived by culturing in media with charcoal-stripped serum for 48-72 hours prior to treatment with the compound of interest (e.g., this compound, bicalutamide, or other SARMs) or a vehicle control (e.g., DMSO).
RNA Extraction and Quantification
Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green or TaqMan probe).
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
RNA Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are prepared from total RNA by depleting ribosomal RNA or enriching for poly(A)+ mRNA. The RNA is then fragmented, reverse transcribed, and ligated with sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. Gene expression is quantified by counting the number of reads mapping to each gene. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treatment and control groups.
Visualizations
Signaling Pathway of Androgen Receptor Modulation
Caption: Androgen Receptor (AR) signaling pathway modulation by androgens or SARMs.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes induced by AR modulators.
References
Comparative analysis of JNJ-26146900 and dihydrotestosterone (DHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational selective androgen receptor modulator (SARM) JNJ-26146900 and the endogenous androgen, dihydrotestosterone (B1667394) (DHT). The information is compiled from available preclinical data to offer an objective overview of their respective interactions with the androgen receptor (AR) and their downstream effects.
Executive Summary
Dihydrotestosterone (DHT) is the most potent natural agonist of the androgen receptor (AR), mediating the development and maintenance of male characteristics. Its systemic activity, however, is associated with both therapeutic and undesirable effects, such as benign prostatic hyperplasia and prostate cancer progression. This compound is a non-steroidal SARM designed to elicit tissue-selective AR activity, with the goal of providing anabolic benefits in muscle and bone while acting as an antagonist in the prostate. This profile suggests a potential therapeutic window for conditions like prostate cancer and osteoporosis. Direct comparative studies are limited as this compound did not proceed to clinical trials.
Data Presentation
The following tables summarize the available quantitative data for this compound and DHT.
Table 1: Comparative Binding Affinities for the Androgen Receptor
| Compound | Receptor | Binding Affinity Metric | Value |
| This compound | Rat AR | Ki | 400 nM[1][2] |
| Dihydrotestosterone (DHT) | Human AR | Kd | 0.25 - 0.5 nM |
Note: The binding affinity for this compound is for the rat androgen receptor, as data for the human receptor is not publicly available. This is a significant limitation in the direct comparison of potencies.
Table 2: In Vitro and In Vivo Activity Profile
| Feature | This compound | Dihydrotestosterone (DHT) |
| AR Activity in Prostate | Antagonist[3] | Agonist |
| AR Activity in Muscle/Bone | Agonist (Anabolic)[3] | Agonist (Anabolic) |
| Effect on Prostate Tumor Growth | Reduces tumor size (in vivo, rat and mouse models)[1][2] | Promotes tumor growth |
| Effect on Bone Density | Prevents castration-induced bone loss (in vivo, rat model)[1][2] | Maintains bone density |
| EC50 for AR Activation | Not Available | 0.13 nM |
Signaling Pathways and Mechanisms of Action
Dihydrotestosterone acts as a classical androgen. Upon entering the cell, it binds to the androgen receptor in the cytoplasm, causing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes, such as prostate-specific antigen (PSA) and FK506-binding protein 5 (FKBP5), leading to various physiological effects.
This compound, as a SARM, exhibits a more complex mechanism. Its tissue-selective activity is believed to stem from its unique interaction with the AR. This interaction leads to a specific conformation of the AR that differs from the conformation induced by DHT. This altered conformation results in differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner. In tissues like the prostate, it is hypothesized that this compound promotes the recruitment of co-repressors, leading to an antagonistic effect. Conversely, in muscle and bone, it may favor the recruitment of co-activators, resulting in an agonistic, anabolic effect.
Signaling Pathway Diagrams
Caption: Canonical Androgen Receptor Signaling Pathway of DHT.
Caption: Proposed Tissue-Selective Mechanism of this compound.
Experimental Protocols
Detailed protocols for the specific experiments cited in the literature for this compound are not publicly available. The following are representative protocols for the types of assays likely used to characterize and compare these compounds.
Competitive Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the androgen receptor in comparison to a known ligand (e.g., DHT).
Materials:
-
Recombinant human androgen receptor (or rat AR for this compound).
-
Radiolabeled androgen, such as [3H]-DHT.
-
Test compound (this compound).
-
Unlabeled DHT (for standard curve).
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled DHT in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant AR to each well.
-
Add the serially diluted test compound or unlabeled DHT to the respective wells.
-
Add a fixed concentration of [3H]-DHT to all wells.
-
Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.
-
Quantify the amount of bound [3H]-DHT in each well using a scintillation counter.
-
Plot the percentage of bound [3H]-DHT against the concentration of the competitor.
-
Calculate the IC50 (concentration of competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Androgen Receptor Binding Assay.
In Vivo Prostate Cancer Xenograft Model (CWR22-LD1)
Objective: To evaluate the in vivo efficacy of a test compound (e.g., this compound) on the growth of a human prostate cancer xenograft in an animal model.
Materials:
-
CWR22-LD1 human prostate cancer cells.
-
Immunocompromised male mice (e.g., athymic nude mice).
-
Matrigel or similar basement membrane matrix.
-
Test compound (this compound) formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
CWR22-LD1 cells are harvested and resuspended in a mixture of media and Matrigel.
-
The cell suspension is subcutaneously injected into the flanks of the immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of this compound at various doses.
-
The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width2)/2).
-
Body weight is also monitored as a measure of general toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Statistical analysis is performed to compare tumor growth between the treatment and control groups.
Caption: Workflow for an In Vivo Prostate Cancer Xenograft Study.
Conclusion
The available preclinical data suggests that this compound exhibits a distinct pharmacological profile compared to the endogenous androgen DHT. While DHT is a potent, non-selective agonist of the androgen receptor, this compound demonstrates tissue-selective activity, acting as an antagonist in the prostate and an agonist in bone and likely muscle. This profile highlights the therapeutic potential of SARMs in treating conditions where androgenic effects are desired in some tissues but detrimental in others. However, the lack of data on the binding affinity of this compound to the human androgen receptor and the absence of direct comparative studies with DHT necessitate further research to fully elucidate their relative potencies and mechanisms of action. The provided experimental frameworks can serve as a basis for such future investigations.
References
JNJ-26146900: A Comparative Analysis of its Anti-Tumor Activity in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of JNJ-26146900, a non-steroidal androgen receptor (AR) antagonist, in various preclinical models of prostate cancer. The product's performance is objectively compared with the first-generation anti-androgen, Bicalutamide. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a potent, orally active antagonist of the androgen receptor.[1][2] Preclinical studies demonstrate its efficacy in reducing tumor growth in both rat and mouse models of prostate cancer. Its in vitro and in vivo activity profile is comparable to that of Bicalutamide, a widely used first-generation anti-androgen. Notably, this compound has also shown a beneficial effect in preventing orchidectomy-induced bone loss in rats, a common consequence of androgen deprivation therapy. While direct comparative data against second-generation anti-androgens like Enzalutamide and Apalutamide in preclinical models is not available in the public domain, the data presented here provides a solid foundation for understanding the preclinical anti-tumor profile of this compound.
Data Presentation
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Organism | Kᵢ (nM) |
| This compound | Rat | 400[1][2] |
| Bicalutamide | Rat | Data not available |
Table 2: In Vivo Anti-Tumor Efficacy in the Dunning R3327G Rat Prostate Adenocarcinoma Model
| Treatment | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) | Reference |
| This compound | 10 | Maximal | [1] |
| This compound | 30 | Significant | [1] |
| This compound | 100 | Significant | [1] |
| Bicalutamide | Not specified | Comparable to this compound | [1] |
Table 3: In Vivo Anti-Tumor Efficacy in the CWR22-LD1 Human Prostate Cancer Xenograft Model (Mouse)
| Treatment | Dose (mg/kg, p.o., twice daily) | Outcome | Reference |
| This compound | 30 | Slowed tumor growth | [1] |
| This compound | 100 | Significantly slowed tumor growth | [1] |
Table 4: Effect on Orchidectomy-Induced Bone Loss in Rats
| Treatment | Dose (mg/kg/day, p.o.) | Effect on Bone Volume | Reference |
| Orchidectomized Control | Vehicle | 33% decrease vs. intact | [1] |
| This compound | 30 | Partial prevention of bone loss | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of androgen receptor antagonists like this compound. By competitively binding to the androgen receptor, these compounds prevent the translocation of the receptor to the nucleus and subsequent transcription of androgen-dependent genes that promote tumor cell growth and survival.[3][4][5]
Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.
Experimental Workflow: In Vivo Anti-Tumor Activity Assessment
The following diagram outlines the typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.
Caption: Workflow for In Vivo Xenograft Studies.
Experimental Protocols
In Vitro Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the rat androgen receptor.
-
Methodology: A competitive binding assay was performed using rat androgen receptor and a radiolabeled ligand.
-
Procedure:
-
Varying concentrations of this compound were incubated with a fixed concentration of rat androgen receptor protein.
-
A radiolabeled androgen (e.g., [³H]mibolerone) was added to the mixture to compete with this compound for binding to the receptor.
-
After incubation, the bound and free radioligand were separated.
-
The amount of bound radioactivity was measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined.
-
The equilibrium dissociation constant (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
-
Dunning R3327G Rat Prostate Adenocarcinoma Model
-
Objective: To evaluate the in vivo anti-tumor activity of this compound in an androgen-dependent rat prostate cancer model.[6][7][8]
-
Animal Model: Male Copenhagen rats.
-
Tumor Line: Dunning R3327G prostatic adenocarcinoma cells.
-
Procedure:
-
Dunning R3327G tumor fragments were transplanted subcutaneously into the flank of male rats.
-
Once the tumors reached a palpable size, the animals were randomized into treatment and control groups.
-
This compound, Bicalutamide, or a vehicle control was administered orally once daily for the duration of the study.
-
Tumor volumes were measured periodically using calipers.
-
At the end of the study, the animals were euthanized, and the tumors were excised and weighed.
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor weight between the treated and control groups.[1]
-
CWR22-LD1 Human Prostate Cancer Xenograft Model
-
Objective: To assess the efficacy of this compound in a human prostate cancer xenograft model.[9]
-
Animal Model: Male athymic nude mice.
-
Tumor Line: CWR22-LD1 human prostate cancer cells.
-
Procedure:
-
CWR22-LD1 tumor fragments were implanted subcutaneously into the flank of male nude mice.
-
When tumors reached a predetermined volume, mice were castrated to create a low-androgen environment.
-
Animals were then randomized into treatment and control groups.
-
This compound or vehicle was administered orally twice daily.
-
Tumor growth was monitored by measuring tumor volume with calipers throughout the study.
-
The effect of the treatment on tumor growth rate was analyzed and compared to the control group.[1]
-
Orchidectomy-Induced Bone Loss Model in Rats
-
Objective: To determine the effect of this compound on preventing bone loss associated with androgen deprivation.
-
Animal Model: Aged male Sprague-Dawley rats.
-
Procedure:
-
Rats underwent either orchidectomy (castration) or a sham operation.
-
Immediately after surgery, daily oral dosing with this compound or vehicle was initiated and continued for 6 weeks.
-
At the end of the treatment period, the animals were euthanized.
-
The tibias were collected, and bone mineral density and bone volume were analyzed using micro-computed tomography (µCT).
-
The bone parameters of the treated orchidectomized rats were compared to those of the vehicle-treated orchidectomized and sham-operated control groups.[1]
-
References
- 1. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proliferative response of the Dunning R3327H experimental model of prostatic adenocarcinoma to conditions of androgen depletion and repletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
Comparative Efficacy of JNJ-26146900 and Other Nonsteroidal Androgen Receptor Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the nonsteroidal androgen receptor (AR) inhibitor JNJ-26146900 with other prominent agents in its class: enzalutamide (B1683756), apalutamide, and darolutamide. This document synthesizes available experimental data on their performance, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to Nonsteroidal AR Inhibitors
Nonsteroidal androgen receptor inhibitors are a cornerstone in the treatment of prostate cancer. By competitively binding to the AR, these agents block the action of androgens, thereby inhibiting tumor growth. While several such inhibitors have been developed, their efficacy profiles, including binding affinity, in vivo tumor suppression, and pharmacokinetics, can vary. This guide focuses on this compound, a selective androgen receptor modulator (SARM) with AR antagonist properties, and compares its preclinical performance against the widely studied and clinically approved second-generation AR inhibitors enzalutamide, apalutamide, and darolutamide.
Quantitative Efficacy Data
The following tables summarize the key preclinical efficacy parameters for this compound and its comparators. It is important to note that the data are compiled from various studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Assay Type | System | Potency (Ki/IC50) | Reference |
| This compound | Competitive Binding | Rat AR | Ki: 400 nM | [1] |
| Enzalutamide | Competitive Binding | LNCaP cells | IC50: 21.4 nM | [2] |
| Luciferase Reporter | Hep-G2 cells | IC50: 26 nM | [2] | |
| Apalutamide | Cell-free | IC50: 16 nM | [3] | |
| Luciferase Reporter | Hep-G2 cells | IC50: 200 nM | [2] | |
| Darolutamide | Luciferase Reporter | AR-HEK293 cells | IC50: 26 nM | [2] |
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Treatment Dose & Schedule | Key Findings | Reference |
| This compound | Dunning Rat | R3327-G | 10 mg/kg, p.o. | Maximally inhibited tumor growth. | [1] |
| Mouse Xenograft | CWR22-LD1 | Not specified | Significantly slowed tumor growth. | [1] | |
| Enzalutamide | Mouse Xenograft | PC-3 | 20 mg/kg/day, i.p. (21 days) | 49% tumor growth inhibition. | [4] |
| Apalutamide | Mouse Xenograft | LNCaP/AR-luc | 30 mg/kg/day, p.o. | Dose-dependently inhibited tumor growth. | [3] |
| Darolutamide | Patient-Derived Xenograft | LuCaP96 | 100 mg/kg, p.o. (twice daily) | Strong anti-tumor activity (6% ΔT/ΔC). | [5] |
| Mouse Xenograft | LAPC-4 | 100 mg/kg, p.o. (daily) | Significant anti-tumor efficacy (36% ΔT/ΔC). | [5] |
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Bioavailability | Half-life (t½) | Key Findings | Reference |
| This compound | Not Available | Not Available | Not Available | No publicly available data found. | |
| Enzalutamide | Rat | 89.7% (oral) | 9.13-10.6 h | Dose-independent pharmacokinetics. | [6] |
| Human | Not specified | 5.8 days | Predictable pharmacokinetics with low intersubject variability. | [7] | |
| Apalutamide | Human | 100% (oral) | 3 days | Wide body distribution. | [8][9] |
| Darolutamide | Rat | High (oral) | Rapid elimination | Low brain penetration. | |
| Human | 29.9% (tablet) | ~4 hours (Cmax) | Metabolized mainly by CYP3A4. |
Efficacy Against AR Splice Variants
A significant challenge in androgen receptor-targeted therapy is the emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain and is constitutively active.
-
Enzalutamide and Apalutamide: Have demonstrated reduced efficacy in the presence of AR-V7.[1]
-
Darolutamide: While also impacted by AR-V7, it has shown some activity against other AR mutants that confer resistance to enzalutamide and apalutamide.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of nonsteroidal AR inhibitors.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.
General Protocol:
-
Receptor Source: Cytosol from the ventral prostate of castrated male rats is prepared as a source of androgen receptors.
-
Radioligand: A radiolabeled androgen, such as [3H]-R1881 (methyltrienolone), is used as the tracer.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Unbound ligand is separated from the receptor-ligand complex, often using methods like hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can then be determined using the Cheng-Prusoff equation.
In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Protocol for this compound in the Dunning Rat Model:
-
Animal Model: Male Copenhagen rats bearing the Dunning R3327-G prostate adenocarcinoma subline were used.
-
Tumor Implantation: Tumor fragments were implanted subcutaneously in the flank of the rats.
-
Treatment: Once tumors were established, animals were treated orally with this compound at various doses (e.g., 10 mg/kg).
-
Efficacy Evaluation: Tumor growth was monitored over time by measuring tumor volume. At the end of the study, tumors were excised and weighed. The primary endpoint was the inhibition of tumor growth compared to a vehicle-treated control group.[1]
General Protocol for Human Prostate Cancer Xenografts in Mice:
-
Cell Line: A human prostate cancer cell line (e.g., LNCaP, PC-3, CWR22-LD1) is selected based on the specific research question (androgen-sensitive, castration-resistant, etc.).
-
Animal Model: Immunocompromised male mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells, often mixed with Matrigel to support initial tumor formation, is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered according to the desired dose and schedule (e.g., oral gavage daily).
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups. Secondary endpoints can include changes in body weight (as a measure of toxicity) and analysis of biomarkers such as serum prostate-specific antigen (PSA).
Visualizations
Androgen Receptor Signaling Pathway
References
- 1. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect Comparison of Darolutamide versus Apalutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-26146900: A Comparative In Vivo Analysis of a Tissue-Selective Androgen Receptor Modulator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo tissue-selective effects of JNJ-26146900 against alternative androgen receptor modulators. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for preclinical research.
This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated the ability to antagonize the androgen receptor (AR) in prostatic tissue while exhibiting anabolic effects in other tissues, such as bone and muscle. This tissue selectivity presents a promising therapeutic profile for conditions such as prostate cancer and osteoporosis, where targeted androgen receptor modulation is desired.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the in vivo effects of this compound with the established nonsteroidal antiandrogen, Bicalutamide (B1683754). The data is primarily derived from studies utilizing orchidectomized (castrated) rat models, a standard preclinical model for assessing the effects of androgen receptor modulators in a low-androgen environment.
Table 1: Effect on Prostate Weight in Rodent Models
| Compound | Species | Model | Dosage | Change in Ventral Prostate Weight | Reference |
| This compound | Rat | Intact | 20-30 mg/kg (oral ED₅₀) | Reduction comparable to Bicalutamide | [1] |
| This compound | Rat | Dunning Prostate Tumor | 10 mg/kg | Maximal inhibition of tumor growth | [1] |
| Bicalutamide | Rat | Intact | 10 mg/kg (daily) | Induces apoptotic regression | [2][3] |
| Bicalutamide | Rat | Castrated, Testosterone-supplemented | 0.25 mg/kg (oral) | Profound inhibition of growth | [4] |
Table 2: Effect on Bone Parameters in Orchidectomized Rats
| Compound | Parameter | Dosage | Outcome | Reference |
| This compound | Bone Mineral Density | 30 mg/kg | Maintained at 194+/-20 mg/cm³ vs. 166+/-26 mg/cm³ in orchidectomized control | [1] |
| This compound | Bone Volume | 30 mg/kg | Significantly reduced castration-induced bone loss | [1] |
| This compound | Trabecular Connectivity | 30 mg/kg | Significantly reduced castration-induced loss | [1] |
| Bicalutamide | Bone Mineral Density | Not specified | Does not produce significant changes in healthy male rats | [2] |
| Bicalutamide | Bone Remodeling | Not specified | Does not affect bone remodeling in healthy male rats | [2] |
Table 3: Effect on Muscle and Body Mass in Rodent Models
| Compound | Parameter | Species | Model | Dosage | Outcome | Reference |
| This compound | Lean Body Mass | Rat | Orchidectomized | 30 mg/kg | Partially prevented castration-induced loss | [1] |
| Bicalutamide | Levator Ani Muscle Weight | Rat | Castrated, Testosterone-supplemented | 0.08–2 mg/kg | Did not oppose testosterone-induced increases | [5] |
| Bicalutamide | Lean Body Mass | Rat | Gonadally Intact | 10–30 mg/kg | No effect | [5] |
| Bicalutamide | Lean Body Mass | Rat | Castrated | Not specified | Partially antagonized castration-induced loss | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design used to validate these compounds, the following diagrams illustrate the androgen receptor signaling pathway and a typical in vivo experimental workflow.
Caption: Androgen Receptor Signaling Pathway and Mechanism of Action of this compound.
Caption: In Vivo Experimental Workflow for Evaluating Tissue-Selective Effects.
Caption: Logical Flow for Compound Selection in Preclinical Research.
Experimental Protocols
The following provides a detailed methodology for a representative in vivo study to validate the tissue-selective effects of a SARM like this compound.
1. Animal Model and Housing
-
Species: Male Sprague-Dawley rats, approximately 16 weeks of age.
-
Housing: Animals are housed in a temperature and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: A minimum of one week of acclimatization is recommended before any experimental procedures.
2. Surgical Procedure: Orchidectomy
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: The scrotal area is shaved and disinfected.
-
Procedure: A small incision is made in the scrotum to expose the testes. The spermatic cord and blood vessels are ligated, and the testes are removed. The incision is then closed with sutures or surgical clips. Sham-operated animals undergo the same procedure without the removal of the testes.
-
Post-operative Care: Analgesics are administered post-surgery to manage pain. Animals are monitored closely during the recovery period.
3. Dosing and Treatment Groups
-
Vehicle: A suitable vehicle for oral administration is prepared (e.g., 0.5% methylcellulose).
-
Drug Preparation: this compound and Bicalutamide are suspended in the vehicle at the desired concentrations.
-
Administration: Compounds are administered daily via oral gavage for the duration of the study (e.g., 6 weeks).
-
Treatment Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: Orchidectomized + Vehicle
-
Group 3: Orchidectomized + this compound (e.g., 30 mg/kg)
-
Group 4: Orchidectomized + Bicalutamide (e.g., 10 mg/kg)
-
4. In-life Monitoring
-
Body weight is recorded weekly.
-
For tumor models, tumor volume is measured regularly using calipers.
5. Endpoint Analysis
-
At the end of the treatment period, animals are euthanized.
-
Tissue Collection: The ventral prostate and levator ani muscle are dissected and weighed. The tibia is collected for bone analysis.
-
Bone Analysis (Micro-Computed Tomography - µCT):
-
The collected tibias are scanned using a high-resolution µCT system.
-
Parameters such as bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) are quantified.
-
-
Body Composition Analysis (Magnetic Resonance Imaging - MRI or Dual-Energy X-ray Absorptiometry - DEXA):
-
Lean body mass and fat mass can be determined using MRI or DEXA scans performed before and after the treatment period.
-
6. Statistical Analysis
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The in vivo data for this compound supports its classification as a selective androgen receptor modulator with a distinct tissue-selective profile. It effectively antagonizes the androgen receptor in the prostate, leading to a reduction in prostate tumor growth, an effect comparable to Bicalutamide.[1] Crucially, unlike complete androgen deprivation, this compound demonstrates anabolic effects on bone, mitigating castration-induced bone loss.[1] It also shows a capacity to partially preserve lean body mass.[1] Bicalutamide, while a potent antiandrogen in the prostate, exhibits less pronounced anabolic effects on bone and muscle.[2][5] This comparative analysis highlights the potential of this compound as a therapeutic agent that can uncouple the desirable anabolic effects of androgen receptor modulation from the undesirable androgenic effects in the prostate, offering a promising avenue for further investigation in relevant disease models.
References
- 1. Improving selective androgen receptor modulator discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. Bicalutamide (Casodex)-induced prostate regression involves increased expression of genes encoding insulin-like growth factor binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
JNJ-26146900 vs. Enobosarm: A Comparative Review for Research Professionals
A detailed analysis of two selective androgen receptor modulators, the preclinical candidate JNJ-26146900 and the clinically evaluated enobosarm, offers insights into their distinct pharmacological profiles and therapeutic potential. While both compounds target the androgen receptor, their development trajectories and available data paint a picture of divergent applications, with this compound showing a preclinical profile geared towards prostate cancer and bone health, and enobosarm demonstrating clinical efficacy in combating muscle wasting.
Executive Summary
This guide provides a comparative analysis of this compound and enobosarm (also known as Ostarine or GTx-024), two nonsteroidal selective androgen receptor modulators (SARMs). This compound, a preclinical compound, has demonstrated mixed androgen receptor agonist and antagonist activities in animal models, suggesting potential applications in prostate cancer and bone loss prevention. In contrast, enobosarm has undergone extensive clinical evaluation, including Phase II and III trials, and has shown significant promise in increasing lean body mass and improving physical function in various populations, including the elderly and cancer patients experiencing muscle wasting. This review synthesizes the available preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Comparative Data Overview
The pharmacological and clinical data for this compound and enobosarm are summarized below. It is critical to note that the available data for this compound is limited to preclinical animal studies, while enobosarm has been evaluated in human clinical trials.
Pharmacological and Preclinical Data
| Parameter | This compound | Enobosarm |
| Mechanism of Action | Nonsteroidal Androgen Receptor (AR) ligand with mixed agonist/antagonist activity[1][2][3] | Nonsteroidal Selective Androgen Receptor Modulator (SARM)[4][5][6] |
| Binding Affinity (Ki) | 400 nM (rat AR)[1][2][3][7] | Not explicitly stated in the provided results |
| In Vitro Activity | Pure androgen antagonist in a cell-based assay[1] | Tissue-selective anabolic effects[4][6][8] |
| Preclinical Models | Intact and orchidectomized rats, mouse xenograft model of human prostate cancer[1][2][7] | Preclinical data not detailed in the provided results, but promising effects noted[4][5][8] |
| Preclinical Efficacy | Reduces ventral prostate weight (ED50: 20-30 mg/kg), inhibits prostate tumor growth, prevents orchidectomy-induced bone loss, and partially prevents orchidectomy-induced loss of lean body mass in rats[1][2][3][7] | Increases lean body mass and improves physical function in preclinical models[4][5][8] |
Clinical Data
| Parameter | This compound | Enobosarm |
| Development Phase | Preclinical; never tested in humans | Phase III clinical trials completed[9][10] |
| Indications Studied | Not applicable (preclinical) | Muscle wasting in cancer patients, sarcopenia in elderly[4][6][8][9][10][11] |
| Key Clinical Trials | Not applicable | Phase II trial in healthy elderly men and postmenopausal women;[8] Phase III POWER trials in cancer patients[9][10] |
| Efficacy in Humans | Not applicable | Phase II (Elderly/Postmenopausal): Dose-dependent increases in total lean body mass (LBM), with a statistically significant increase at 3 mg/day.[8] Significant improvements in physical function.[8] Phase II (Cancer Patients): Significant increases in total LBM at 1 mg and 3 mg doses.[4][11] Improved stair climb power.[4][6] |
| Safety Profile | Not applicable | Generally well-tolerated in clinical trials.[11] Pooled safety analysis of four randomized clinical trials showed an adverse event profile comparable to placebo. |
Signaling Pathways
SARMs like this compound and enobosarm exert their effects by modulating the androgen receptor signaling pathway, which plays a crucial role in muscle growth. Conversely, muscle wasting conditions often involve the activation of the ubiquitin-proteasome pathway, leading to protein degradation.
Caption: Androgen Receptor Signaling in Muscle Anabolism.
References
- 1. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
- 8. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on JNJ-26146900's effects on bone loss
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings on JNJ-26146900's effects on bone loss with alternative therapies. The data presented is based on published studies and is intended to assist researchers in understanding and potentially replicating these findings.
Introduction to this compound
This compound is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1] It was investigated for its potential to treat prostate cancer and prevent associated bone loss.[1][2] As a SARM, this compound exhibits tissue-selective anabolic effects on bone and muscle while demonstrating antiandrogenic effects on the prostate.[1][2] The primary preclinical study demonstrating its efficacy in preventing bone loss was conducted in an orchidectomized (castrated) rat model, which mimics androgen deficiency-induced osteoporosis.[1][2]
Mechanism of Action: SARM Signaling Pathway in Bone
Selective Androgen Receptor Modulators (SARMs) like this compound exert their effects by binding to the androgen receptor (AR). In bone tissue, this interaction promotes anabolic activity, leading to increased bone formation and preservation of bone mass. The binding of a SARM to the AR in osteoblasts, the cells responsible for bone formation, is believed to trigger a cascade of downstream signaling events that enhance their proliferation and differentiation, ultimately leading to increased bone mineral density and improved bone microarchitecture.
Figure 1: Simplified signaling pathway of SARMs in osteoblasts.
Experimental Data: this compound in Orchidectomized Rats
The key preclinical study on this compound investigated its effects on bone loss in aged male rats following orchidectomy.[1][2]
Experimental Protocol Summary:
-
Animal Model: Aged male Sprague-Dawley rats.
-
Intervention: Orchidectomy (surgical removal of testes) to induce androgen deficiency and subsequent bone loss.
-
Treatment: this compound administered orally at a dose of 30 mg/kg.
-
Duration: 6 weeks of daily dosing.
-
Primary Endpoint: Tibial bone parameters measured by micro-computed tomography (µCT).
Quantitative Findings:
The study demonstrated that this compound significantly mitigated castration-induced bone loss.
| Bone Parameter | Orchidectomized (Control) | Orchidectomized + this compound (30 mg/kg) |
| Bone Mineral Density (mg/cm³) | 166 ± 26 | 194 ± 20 |
| Bone Volume / Total Volume (%) | 33% decrease vs. intact | Significant reduction in loss |
| Trabecular Connectivity | Decreased | Significantly preserved |
| Trabecular Number | Decreased | Significantly preserved |
| Trabecular Spacing | Increased | Significantly preserved |
| p<0.05 relative to orchidectomy alone.[2] |
Comparative Analysis with Alternative Treatments
This section compares the reported effects of this compound with other compounds investigated for the prevention of bone loss in similar preclinical models.
Other Selective Androgen Receptor Modulators (SARMs)
| Compound | Animal Model | Dose | Key Findings on Bone | Reference |
| Ostarine (B1683759) (Enobosarm) | Orchidectomized rats | 0.4 mg/kg/day (prophylaxis) | Prevented osteoporotic changes in cortical and trabecular bone. | [3] |
| S-4 | Orchidectomized rats | 3 and 10 mg/kg | Restored castration-induced loss in lean body mass and increased total body bone mineral density. | [4][5] |
| MK-0773 | Ovariectomized rats | Not specified in abstract | Induced bone formation with reduced effects on reproductive tissues. | [6] |
Anti-Androgen
| Compound | Animal Model | Dose | Key Findings on Bone | Reference |
| Bicalutamide (B1683754) | Healthy male Wistar rats | Not specified in abstract | Did not produce any significant change in Bone Mineral Density. | [4] |
Bisphosphonate
| Compound | Animal Model | Dose | Key Findings on Bone | Reference |
| Alendronate | Ovariectomized rats | 1 mg/kg/day | Increased bone mineral density and improved trabecular structure. | [7][8] |
Selective Estrogen Receptor Modulator (SERM)
| Compound | Animal Model | Dose | Key Findings on Bone | Reference |
| Raloxifene | Ovariectomized rats | 0.1-10 mg/kg/day | Significantly greater bone mineral density in the distal femur and proximal tibia compared to ovariectomized controls. | [9] |
Experimental Protocols
Orchidectomy-Induced Bone Loss Model in Rats
This model is a standard preclinical method to study androgen-deficient osteoporosis.
Figure 2: General experimental workflow for the orchidectomized rat model.
Detailed Steps:
-
Animal Selection and Acclimatization: Male Sprague-Dawley rats are commonly used. They are allowed to acclimate to the laboratory environment for a period before the experiment.[10]
-
Baseline Measurements: Body weight and baseline bone mineral density (BMD) may be measured before surgery.
-
Surgery:
-
Animals are anesthetized.
-
For the orchidectomy group, a scrotal incision is made, and the testes are surgically removed.
-
For the sham control group, a similar incision is made, but the testes are left intact.
-
-
Post-Operative Care: Analgesics are administered to manage pain.
-
Treatment Administration: The test compound (e.g., this compound) or vehicle is administered, typically daily via oral gavage, for the specified duration of the study.
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Relevant bones (e.g., tibias, femurs) are collected.
-
Bone microarchitecture is analyzed using techniques like micro-computed tomography (µCT) to quantify parameters such as BMD, bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Conclusion
The preclinical data for this compound suggest its potential as a therapeutic agent for preventing androgen-deficiency-induced bone loss. Its anabolic effects on bone, coupled with its anti-androgenic properties in the prostate, highlight the promise of SARMs in this therapeutic area. For researchers aiming to replicate or build upon these findings, careful consideration of the experimental model and endpoints is crucial. Comparison with other SARMs, as well as established therapies like bisphosphonates and SERMs, provides a broader context for evaluating the efficacy and potential of novel compounds in the treatment of osteoporosis. Further studies would be necessary to fully elucidate the long-term safety and efficacy of this compound.
References
- 1. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alendronate: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of bicalutamide (Casodex) versus orchidectomy on bone mineral density, bone remodelling, and bone biomechanics in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of alendronate sodium on trabecular bone structure in an osteoporotic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of JNJ-26146900
For laboratory professionals engaged in pioneering research, the safe handling and disposal of investigational compounds like JNJ-26146900 is a critical component of operational excellence and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a non-steroidal selective androgen receptor modulator (SARM). Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound is an indole (B1671886) derivative with the chemical formula C15H15F3N2O3S.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous characteristics of the parent compound, indole, provide a basis for a cautious approach to its disposal. Indole is known to be harmful if swallowed, toxic upon skin contact, capable of causing serious eye damage, and highly toxic to aquatic life.[2][3][4][5] Therefore, this compound should be handled as a hazardous substance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
| PPE Category | Item | Material/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes. |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood | Standard | To be used when handling the compound in its powdered form to avoid inhalation. |
II. Step-by-Step Disposal Protocol
The disposal of this compound, whether in pure form or as contaminated material, must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable, non-reactive container. Ensure the container is appropriate for the solvent used.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram.
Signaling Pathway of Hazard and Mitigation
Understanding the potential pathway from hazard to exposure is crucial for effective risk mitigation.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
Essential Safety and Handling Guidance for JNJ-26146900
Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-26146900 is not publicly available. This document provides essential safety and logistical information based on general best practices for handling potent, uncharacterized research compounds. All procedures must be conducted in accordance with a comprehensive, site-specific risk assessment and under the guidance of qualified safety professionals.
This compound is a selective androgen receptor modulator (SARM) developed for research purposes. As with any uncharacterized research chemical, it should be handled with a high degree of caution to minimize potential exposure to researchers and the environment. The following guidelines are intended to provide a framework for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of appropriate PPE for any task involving this compound. The following table summarizes recommended PPE for various laboratory activities, assuming the compound is a potent powder, which presents a significant risk of aerosolization and inhalation.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator as a minimum. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Certified chemical fume hood. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single-use nitrile gloves. | Reduces the risk of inhalation of volatile components and protects against splashes. |
| General Laboratory Operations | - Lab coat. - Safety glasses with side shields. - Single-use nitrile gloves. | Standard laboratory practice to protect against incidental contact and splashes. |
It is imperative that all PPE is donned and doffed correctly to prevent cross-contamination. Hands should be washed thoroughly after removing gloves.
Operational and Disposal Plans
A clear and comprehensive plan for the handling and disposal of this compound is critical to ensure safety and environmental protection.
Operational Plan:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.[2] This should consider the quantity of the compound being used, the physical form, and the specific procedures being performed.
-
Engineering Controls: All manipulations of powdered this compound should be performed in a certified chemical fume hood or other containment device to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent the spread of contamination. This area should be clearly marked.
-
Spill Response: Have a spill kit readily available. In the event of a spill, the area should be evacuated and personnel with appropriate PPE should clean the spill using absorbent materials. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan:
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound: Do not dispose of down the drain or in regular trash.[1] Collect in a clearly labeled, sealed container and dispose of through a certified hazardous waste vendor.[1]
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container.[1] This should be labeled as "Hazardous Waste" with the name of the compound.[1]
-
Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination.[1] Place in a sealed bag or container labeled as hazardous waste.[1]
Experimental Workflow and Safety Precautions
The following diagram illustrates a logical workflow for handling potent research compounds like this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safely Handling Potent Research Compounds.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
